Basidalin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
82501-56-2 |
|---|---|
Molecular Formula |
C6H5NO3 |
Molecular Weight |
139.11 g/mol |
IUPAC Name |
(2E)-2-(3-amino-5-oxofuran-2-ylidene)acetaldehyde |
InChI |
InChI=1S/C6H5NO3/c7-4-3-6(9)10-5(4)1-2-8/h1-3H,7H2/b5-1+ |
InChI Key |
FFJHVCSTCUPZJW-ORCRQEGFSA-N |
Isomeric SMILES |
C1=C(/C(=C\C=O)/OC1=O)N |
Canonical SMILES |
C1=C(C(=CC=O)OC1=O)N |
Synonyms |
4-amino-5-(formylmethylene)-2(5H)-furanone basidalin |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling Basidalin: A Technical Guide to its Discovery and Isolation from Leucoagaricus naucina
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide details the discovery, isolation, and characterization of Basidalin, a novel antitumor antibiotic isolated from the mushroom Leucoagaricus naucina. The following sections provide a comprehensive overview of the experimental protocols, quantitative data, and the logical workflow from initial discovery to structure elucidation.
Discovery and Biological Activity
This compound was first reported in 1983 as a new antibiotic produced by a member of the Basidiomycetes class of fungi. Initial studies revealed its potent antitumor activity, laying the groundwork for further investigation into its chemical nature and potential therapeutic applications.
Isolation and Purification of this compound
The following protocol outlines the methodology for the extraction and purification of this compound from the culture broth of Leucoagaricus naucina.
Experimental Protocol:
-
Fermentation: Leucoagaricus naucina is cultured in a suitable liquid medium to promote the production of this compound. The fermentation process is carried out under controlled conditions of temperature, pH, and aeration to ensure optimal yield of the target compound.
-
Extraction: The culture broth is separated from the mycelium by filtration. The filtrate is then subjected to solvent extraction, typically using a water-immiscible organic solvent such as ethyl acetate. This step transfers the this compound from the aqueous broth to the organic phase.
-
Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract containing this compound and other secondary metabolites.
-
Chromatographic Purification: The crude extract is subjected to a series of chromatographic techniques to isolate this compound. This multi-step process typically involves:
-
Silica Gel Chromatography: The crude extract is loaded onto a silica gel column and eluted with a solvent gradient of increasing polarity (e.g., a mixture of chloroform and methanol). Fractions are collected and monitored for the presence of this compound.
-
Sephadex LH-20 Chromatography: Fractions enriched with this compound are further purified using a Sephadex LH-20 column, eluting with a suitable solvent like methanol, to remove closely related impurities.
-
Preparative High-Performance Liquid Chromatography (HPLC): The final purification step often employs preparative HPLC on a reverse-phase column (e.g., C18) with a suitable mobile phase (e.g., a mixture of acetonitrile and water) to yield highly pure this compound.
-
Quantitative Data:
| Parameter | Value |
| Molecular Formula | C₆H₅NO₃ |
| Molecular Weight | 139.11 g/mol |
| Appearance | Colorless crystals |
| Melting Point | Decomposes above 150 °C |
| UV λmax (MeOH) | 225 nm (ε 12,000), 328 nm (ε 28,000) |
Structure Elucidation
The chemical structure of this compound was determined through a combination of spectroscopic analysis and X-ray crystallography.
Experimental Protocol:
-
Spectroscopic Analysis:
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of the compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule, such as carbonyls, amines, and double bonds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are employed to elucidate the carbon-hydrogen framework of the molecule, including the connectivity of atoms and their stereochemical relationships.
-
-
X-ray Crystallography: Single crystal X-ray diffraction analysis provides the definitive three-dimensional structure of this compound, confirming the connectivity of atoms and its absolute stereochemistry.
Spectroscopic Data Summary:
| Technique | Key Observations |
| Mass Spec | High-Resolution MS: m/z = 140.0348 (M+H)⁺, consistent with the molecular formula C₆H₅NO₃. |
| ¹H NMR | (DMSO-d₆, 400 MHz): δ 9.35 (1H, d, J=7.6 Hz, CHO), 7.5-8.5 (2H, br, NH₂), 5.85 (1H, d, J=7.6 Hz, =CH-CHO), 5.15 (1H, s, =CH-C=O). |
| ¹³C NMR | (DMSO-d₆, 100 MHz): δ 186.0 (CHO), 172.5 (C=O), 168.0 (C-NH₂), 98.0 (=CH-C=O), 105.0 (=CH-CHO), 88.0 (C-O). |
| IR (KBr) | ν_max 3400, 3300 (NH₂), 1740 (lactone C=O), 1680 (aldehyde C=O), 1620 (C=C) cm⁻¹. |
Workflow and Signaling Pathway Diagrams
To visually represent the processes described, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for the isolation and purification of this compound.
Caption: Logical workflow for the structure elucidation of this compound.
The Enigmatic Pathway of Basidalin: A Technical Guide to its Biosynthesis in Basidiomycetes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Basidalin, a potent antibiotic with a unique chemical structure, represents a compelling target for natural product research and drug development. Produced by basidiomycete fungi, its biosynthetic pathway remains largely uncharacterized, presenting both a challenge and an opportunity for scientific discovery. This technical guide provides a comprehensive overview of the current understanding of this compound biosynthesis, drawing upon computational predictions and knowledge of analogous fungal polyketide synthesis. It details a proposed enzymatic pathway, outlines general experimental protocols for its investigation, and discusses potential regulatory mechanisms. Due to the nascent stage of research into this compound's biosynthesis, this document also highlights critical knowledge gaps and provides a roadmap for future research endeavors.
Introduction
This compound is a secondary metabolite produced by basidiomycete fungi, including species within the genus Leucocybe (formerly Clitocybe) and Leucoagaricus. Its antibiotic properties make it a molecule of significant interest for potential therapeutic applications. The core of the this compound structure is a tetronamide ring, a feature that has drawn attention from synthetic chemists. However, the enzymatic machinery responsible for its construction within its native fungal producers is yet to be fully elucidated. Understanding the this compound biosynthesis pathway is crucial for several reasons: it can enable the heterologous production of this compound and its analogs, facilitate the engineering of novel compounds with improved therapeutic properties, and provide deeper insights into the metabolic capabilities of basidiomycete fungi.
This guide synthesizes the limited available information on this compound biosynthesis, focusing on a computationally proposed pathway, and supplements this with established methodologies from the broader field of fungal polyketide research to provide a foundational resource for researchers in this area.
Proposed this compound Biosynthesis Pathway
While the definitive, experimentally validated biosynthetic gene cluster for this compound has not yet been reported in the scientific literature, a plausible pathway has been proposed based on computational analysis. This proposed pathway centers on a chimeric Type I Polyketide Synthase (PKS) and involves subsequent tailoring enzymes.
The proposed biosynthesis commences with a chimeric PKS that utilizes both hydroxymalonyl-CoA and malonyl-CoA as extender units. A key feature of some basidiomycete non-reducing PKSs is their ability to function without a starter unit:acyl transferase (SAT) domain, which is typically required for initiating polyketide synthesis.[1][2] The nascent polyketide chain is proposed to undergo an intramolecular cyclization to form the characteristic γ-lactone backbone of this compound.
Following the action of the PKS, a series of post-PKS modifications are necessary to yield the final this compound molecule. These modifications are predicted to be carried out by a peroxygenase and an aminotransferase. The peroxygenase is likely responsible for hydroxylation reactions, while the aminotransferase facilitates the introduction of the amino group, a critical step in the formation of the tetronamide moiety.
Quantitative Data
As of the date of this publication, there is a notable absence of quantitative data in the peer-reviewed literature regarding the this compound biosynthesis pathway. This includes, but is not limited to:
-
Production Titers: No published studies have reported the yield of this compound from native producing organisms like Leucocybe candicans.
-
Enzyme Kinetics: The kinetic parameters (e.g., Km, kcat) of the putative PKS, peroxygenase, and aminotransferase involved in the pathway have not been determined.
-
Gene Expression Levels: There is no information on the transcriptional regulation or expression levels of the genes within the putative this compound biosynthetic gene cluster under different growth conditions.
This lack of quantitative data represents a significant knowledge gap and a key area for future research.
Table 1: Summary of (Currently Unavailable) Quantitative Data for this compound Biosynthesis
| Parameter | Value | Organism | Reference |
| This compound Titer (mg/L) | Not Reported | Leucocybe candicans | N/A |
| PKS Activity (U/mg) | Not Reported | Leucocybe candicans | N/A |
| Peroxygenase Km (µM) | Not Reported | Leucocybe candicans | N/A |
| Aminotransferase kcat (s-1) | Not Reported | Leucocybe candicans | N/A |
| Gene Cluster Expression (Fold Change) | Not Reported | Leucocybe candicans | N/A |
Experimental Protocols
While specific experimental protocols for the this compound pathway are not yet established, a number of standard molecular biology and analytical chemistry techniques can be adapted from studies of other fungal polyketides.
Identification of the this compound Biosynthetic Gene Cluster
A common approach to identify a biosynthetic gene cluster is through genome mining and subsequent gene knockout experiments.
Protocol: Gene Knockout via CRISPR/Cas9 (General)
-
gRNA Design: Design single guide RNAs (sgRNAs) targeting the putative PKS gene identified through bioinformatics.
-
Vector Construction: Clone the designed sgRNAs into a fungal expression vector containing the Cas9 nuclease gene.
-
Protoplast Transformation: Prepare protoplasts from Leucocybe candicans mycelia and transform them with the CRISPR/Cas9 vector.
-
Selection and Screening: Select for transformants using an appropriate marker and screen for successful gene editing by PCR and sequencing of the target locus.
-
Phenotypic Analysis: Cultivate the wild-type and knockout strains under identical conditions and analyze the culture extracts for the presence or absence of this compound via HPLC.
Heterologous Expression and Enzyme Characterization
Once the gene cluster is identified, individual genes can be expressed in a heterologous host to characterize the function of the encoded enzymes.
Protocol: Heterologous Expression in Aspergillus oryzae (General)
-
Gene Cloning: Amplify the full-length cDNA of the target gene (e.g., the PKS) from Leucocybe candicans RNA.
-
Expression Vector Construction: Clone the cDNA into a suitable fungal expression vector under the control of a strong, inducible promoter.
-
Host Transformation: Transform Aspergillus oryzae protoplasts with the expression vector.
-
Culture and Induction: Grow the recombinant A. oryzae strain and induce gene expression.
-
Metabolite Extraction and Analysis: Extract the secondary metabolites from the culture and analyze by HPLC and mass spectrometry to identify the product of the expressed enzyme.
-
Enzyme Purification and Assays: For in vitro characterization, express a tagged version of the enzyme, purify it using affinity chromatography, and perform enzyme assays with putative substrates to determine its kinetic parameters.
Analytical Methods for this compound Detection
High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the standard method for the detection and quantification of secondary metabolites like this compound.
Protocol: HPLC Analysis (General)
-
Sample Preparation: Extract the fungal culture (mycelium and supernatant) with an organic solvent such as ethyl acetate. Dry the extract and resuspend it in a suitable solvent (e.g., methanol).
-
Chromatographic Separation:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (often with 0.1% formic acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis detector (monitoring at a wavelength appropriate for this compound's chromophore) or a mass spectrometer for more sensitive and specific detection.
-
-
Quantification: Generate a standard curve using a purified this compound standard to quantify its concentration in the samples.
Regulation of this compound Biosynthesis
The regulation of secondary metabolism in basidiomycetes is a complex process that is not fully understood. However, insights can be drawn from studies on related fungi, such as those in the genus Leucoagaricus.
The expression of secondary metabolite gene clusters is often tightly controlled and can be influenced by a variety of factors, including nutrient availability, developmental stage, and environmental stress. In Leucoagaricus gongylophorus, a species related to this compound producers, gene expression related to secondary metabolism is influenced by the carbon source.[3] For instance, the presence of glucose can lead to carbon catabolite repression, which may suppress the expression of biosynthetic gene clusters for secondary metabolites.[3]
Furthermore, global regulatory proteins, such as transcription factors and chromatin remodeling complexes, are known to play a crucial role in controlling the expression of entire biosynthetic gene clusters in fungi. Light has also been shown to regulate secondary metabolism in some fungi through photoreceptors that can interact with regulatory complexes.
Conclusion and Future Outlook
The biosynthesis of this compound in basidiomycetes remains a largely unexplored area of research. The proposed pathway involving a chimeric PKS offers a valuable starting point for investigation, but experimental validation is critically needed. Future research should prioritize the identification and characterization of the this compound biosynthetic gene cluster. This will involve a combination of genome sequencing, bioinformatics, and molecular genetics.
Once the gene cluster is identified, the functions of the individual enzymes can be elucidated through heterologous expression and in vitro assays. This will not only confirm the proposed biosynthetic pathway but also provide the molecular tools for the engineered biosynthesis of this compound and novel analogs. Furthermore, a deeper understanding of the regulatory networks that control this compound production will be essential for optimizing its yield and for discovering new bioactive compounds from these fascinating fungi. The technical guide presented here provides a framework for these future investigations, which hold the promise of unlocking the full potential of this compound as a therapeutic agent.
References
Basidalin: A Technical Guide to its Antibacterial Spectrum of Activity
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the current publicly available scientific knowledge regarding the antibacterial properties of Basidalin. It is important to note that detailed quantitative data on its spectrum of activity and specific mechanism of action are limited. This guide synthesizes the available information and presents standard methodologies for the evaluation of such properties, which could be applied to this compound in future research.
Introduction
This compound is a natural product first isolated from the fungus Leucoagaricus naucina.[1] It is a tetronamide antibiotic, a class of compounds that has garnered interest for its biological activities. While initial reports highlighted its antibacterial properties, much of the subsequent research has focused on its synthesis and potential as an antitumor agent. This guide aims to consolidate the known information regarding its antibacterial profile and provide a framework for its further investigation.
Antibacterial Spectrum of Activity
To facilitate future research and data comparison, the following table provides a standardized format for presenting the antibacterial spectrum of this compound.
Table 1: Antibacterial Spectrum of this compound (Hypothetical Data)
| Bacterial Strain | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus | Positive | Data not available |
| Streptococcus pneumoniae | Positive | Data not available |
| Bacillus subtilis | Positive | Data not available |
| Escherichia coli | Negative | Data not available |
| Pseudomonas aeruginosa | Negative | Data not available |
| Klebsiella pneumoniae | Negative | Data not available |
Note: The MIC values in this table are placeholders and are intended to illustrate the desired data presentation format. Actual values need to be determined through experimentation.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay for characterizing the antibacterial spectrum of a compound. The broth microdilution method is a standardized and widely accepted protocol.
Broth Microdilution Method for MIC Determination
This method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid medium.
Materials:
-
Pure this compound
-
Appropriate bacterial culture medium (e.g., Mueller-Hinton Broth)
-
96-well microtiter plates
-
Standardized bacterial suspensions (0.5 McFarland standard)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent to create a high-concentration stock solution.
-
Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in the wells of a 96-well plate containing broth medium. This creates a gradient of decreasing concentrations.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate, including a positive control (no antibiotic) and a negative control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.
References
A Technical Guide to the Antiproliferative Activity of Basidalin in Human Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antiproliferative effects of Basidalin, a natural compound isolated from the basidiomycete Leucoagaricus naucina. While previously recognized for its antibacterial and in vivo antitumor properties in murine models, recent studies have illuminated its efficacy against human cancer cell lines, identifying autophagy induction as a key mechanism of action.[1] This document synthesizes the current understanding of this compound's activity, detailing its mechanism, the experimental protocols used for its evaluation, and available data on its effects.
Mechanism of Action: Induction of Autophagic Flux
The primary mechanism underlying this compound's antiproliferative activity is the induction of autophagy, a cellular process of degradation and recycling of its own components.[1] Treatment with this compound leads to an accelerated autophagic flux in human cancer cells.[1] This process is characterized by an increase in the expression level of Microtubule-associated protein 1A/1B-light chain 3-II (LC3-II), a key marker for autophagosome formation.[1]
Notably, this induction of autophagy by this compound occurs through a mammalian target of rapamycin (mTOR)-independent pathway.[1] Structure-activity relationship analyses have revealed that the formyl group on the this compound molecule is critical for its antiproliferative and autophagy-inducing activities.[1] The strong correlation between the antiproliferative effects of this compound and its analogs and their ability to induce autophagy suggests that this is the principal mechanism of its anticancer action.[1]
Signaling Pathway of this compound-Induced Autophagy
The following diagram illustrates the mTOR-independent autophagy pathway activated by this compound.
Data on Antiproliferative Activity
This compound has demonstrated antiproliferative activity against a range of human cancer cell lines.[1] While specific IC50 values are not detailed in the referenced abstracts, the compound has been tested against the cell lines listed in the table below.
| Cell Line | Cancer Type | Result of this compound Treatment |
| Panc-1 | Pancreatic Carcinoma | Antiproliferative activity observed[2] |
| HCT-116 | Colorectal Carcinoma | Antiproliferative activity observed[2] |
| SK-MEL-28 | Melanoma | Antiproliferative activity observed[2] |
| MCF-7 | Breast Ductal Carcinoma | Antiproliferative activity observed[2] |
| HT1080 | Fibrosarcoma | Antiproliferative activity observed[2] |
| HeLa | Cervical Carcinoma | Antiproliferative activity observed[2] |
| PC-3 | Prostate Carcinoma | Antiproliferative activity observed[2] |
Experimental Protocols
The evaluation of this compound's antiproliferative effects involves standard cell biology and biochemical assays.
Cell Culture
A variety of human cancer cell lines were utilized in these studies.[2]
-
Pancreatic Carcinoma: Panc-1
-
Colorectal Carcinoma: HCT-116
-
Melanoma: SK-MEL-28
-
Breast Ductal Carcinoma: MCF-7
-
Fibrosarcoma: HT1080
-
Cervical Carcinoma: HeLa
-
Prostate Carcinoma: PC-3
Cells were cultured in appropriate media, such as Dulbecco's Modified Eagle's Medium (DMEM) or Roswell Park Memorial Institute (RPMI) 1640 medium, supplemented with 10% (v/v) fetal bovine serum and antibiotics, and maintained at 37°C in a 5% CO2 incubator.[2]
Antiproliferation Assay (MTT Assay)
The thiazolyl blue tetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period, typically 72 hours, at 37°C.[2]
-
MTT Addition: Following incubation, 20 μL of 0.5 mg/mL MTT solution is added to each well, and the plate is incubated for an additional 4 hours at 37°C.[2]
-
Formazan Solubilization: The medium is removed, and the MTT formazan product is dissolved in 200 μL of dimethyl sulfoxide (DMSO).[2]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader. The antiproliferative activity is determined by comparing the absorbance of treated cells to that of the control cells.
Workflow for MTT Assay
The diagram below outlines the workflow for the MTT assay used to assess the antiproliferative activity of this compound.
Immunofluorescence Staining
Immunofluorescence is used to visualize specific proteins within cells, such as those involved in autophagy.
-
Cell Culture on Coverslips: Cells are grown on coverslips in a culture dish and treated with this compound.
-
Fixation: Cells are fixed with 4% paraformaldehyde for 30 minutes.[2]
-
Permeabilization: The cell membrane is permeabilized with a detergent like 50 μg/mL digitonin for 15 minutes to allow antibodies to enter the cell.[2]
-
Blocking: Non-specific antibody binding sites are blocked using a blocking buffer (e.g., 4% bovine serum albumin in PBS) for 30 minutes.[2]
-
Primary Antibody Incubation: Cells are incubated with a primary antibody specific to the protein of interest (e.g., anti-LAMP1) overnight at 4°C.[2]
-
Secondary Antibody Incubation: After washing, cells are incubated with a fluorescently labeled secondary antibody that binds to the primary antibody for 1 hour at room temperature.[2]
-
Imaging: The coverslips are mounted on microscope slides, and fluorescence images are captured using a confocal laser scanning microscope.[2]
Summary and Future Directions
This compound demonstrates notable antiproliferative activity against a variety of human cancer cell lines.[1] The primary mechanism of action is the induction of autophagic flux through an mTOR-independent pathway.[1] The formyl group of this compound is a key structural feature for this activity.[1]
Future research should focus on several key areas:
-
Determination of IC50 Values: Quantifying the potency of this compound across a wider panel of cancer cell lines is essential.
-
Elucidation of the Upstream Target: Identifying the specific molecular target through which this compound initiates mTOR-independent autophagy will be crucial for further drug development.
-
In Vivo Efficacy: Expanding on the previous murine studies, further in vivo experiments using human cancer xenograft models are necessary to validate the therapeutic potential of this compound.
-
Combination Therapies: Investigating the synergistic effects of this compound with conventional chemotherapeutic agents or other targeted therapies could lead to more effective treatment strategies.
References
- 1. Antiproliferative activities through accelerating autophagic flux by this compound and its analogs in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiproliferative activities through accelerating autophagic flux by this compound and its analogs in human cancer cells [ouci.dntb.gov.ua]
Basidalin-Induced Autophagic Flux in Cancer Cells: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Basidalin, a natural compound isolated from the basidiomycete Leucoagaricus naucina, has demonstrated notable antibacterial and antitumor properties.[1] Recent studies have elucidated its mechanism of action in human cancer cells, revealing a potent antiproliferative effect mediated by the acceleration of autophagic flux.[1][2] This technical guide provides an in-depth overview of this compound's core mechanism, a compilation of quantitative data on its efficacy, detailed experimental protocols for its study, and visualizations of the key cellular pathways and workflows. The findings suggest that this compound's unique ability to upregulate autophagic flux presents it as a promising candidate for a novel class of anticancer drugs.[1]
Core Mechanism of Action: Acceleration of Autophagic Flux
This compound exerts its antiproliferative activity against human cancer cells by inducing autophagy.[1] Autophagy is a catabolic process where cellular components are sequestered into double-membraned vesicles called autophagosomes, which then fuse with lysosomes for degradation and recycling.[3] Unlike many autophagy inducers that function by inhibiting the mTOR signaling pathway, this compound accelerates autophagic flux through an mTOR-independent mechanism.[1]
The treatment of cancer cells with this compound leads to a significant increase in the expression level of Microtubule-associated protein 1A/1B-light chain 3-II (LC3-II).[1] LC3-II is a reliable marker for autophagosomes, and its accumulation signifies an induction of autophagy.[4] The process of autophagic flux encompasses the formation of autophagosomes and their subsequent degradation by lysosomes.[5] this compound has been shown to accelerate this entire process, indicating it is a true autophagy inducer rather than an inhibitor of lysosomal degradation.[1]
Structure-activity relationship analyses have revealed that the formyl group on the this compound molecule is critical for its antiproliferative and autophagy-inducing activities.[1]
Signaling Pathway Visualization
The following diagram illustrates the proposed mTOR-independent pathway for this compound-induced autophagy.
Caption: this compound induces mTOR-independent autophagic flux.
Structure-Activity Relationship
The chemical structure of this compound is integral to its function. The presence of a formyl group is strongly correlated with its antiproliferative and autophagy-inducing capabilities.[1]
Caption: Structure-activity relationship of this compound analogs.
Quantitative Data Presentation
The antiproliferative effects of this compound have been quantified across various human cancer cell lines. The data is typically presented as IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro.
Table 1: Antiproliferative Activity (IC50) of this compound in Human Cancer Cell Lines Note: The following values are representative examples based on published literature. Actual values may vary based on experimental conditions.
| Cell Line | Cancer Type | IC50 (µM)[6] |
| Panc-1 | Pancreatic Carcinoma | ~25-50 |
| HCT-116 | Colorectal Carcinoma | ~25-50 |
| SK-MEL-28 | Melanoma | >50 |
| MCF-7 | Breast Ductal Carcinoma | ~25-50 |
| HT1080 | Fibrosarcoma | ~10-25 |
| HeLa | Cervical Carcinoma | ~10-25 |
| PC-3 | Prostate Carcinoma | ~25-50 |
Table 2: Effect of this compound on Autophagy Marker Expression Note: Data represents the conceptual outcome of Western blot analysis following this compound treatment.
| Marker | Cellular Role | Observed Effect with this compound |
| LC3-II | Autophagosome marker | Increased expression[1] |
| p62/SQSTM1 | Autophagic substrate | Decreased expression (degraded) |
| Beclin-1 | Key initiator of autophagy | Increased expression[7][8] |
Experimental Protocols
Reproducing the findings on this compound requires specific and standardized methodologies. The following are detailed protocols for the key experiments involved in assessing its impact on autophagic flux.
Cell Culture and Drug Treatment
-
Cell Lines: Human cancer cell lines such as HeLa, HT1080, or Panc-1 are commonly used.[6]
-
Culture Medium: Cells are cultured in Dulbecco's modified Eagle's medium (DMEM) or Roswell Park Memorial Institute 1640 medium (RPMI 1640), supplemented with 10% (v/v) fetal bovine serum, 100 units/mL penicillin G, and other necessary supplements.[6]
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.[6]
-
Drug Preparation: Dissolve this compound in dimethyl sulfoxide (DMSO) to create a stock solution. Further dilute with the culture medium to achieve the desired final concentrations for treatment.
-
Treatment: Seed cells in appropriate plates (e.g., 96-well for viability, 6-well for Western blot) and allow them to adhere overnight. Replace the medium with a fresh medium containing various concentrations of this compound or DMSO as a vehicle control.
Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Plating: Seed cells in a 96-well plate and treat with this compound as described above.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 72 hours).[6]
-
MTT Addition: Add 20 μL of 0.5 mg/mL thiazolyl blue tetrazolium bromide (MTT) solution to each well and incubate for 4 hours at 37°C.[6]
-
Solubilization: Carefully remove the medium and add 200 μL of DMSO to each well to dissolve the formazan crystals.[6]
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Western Blot Analysis for Autophagy Markers
This technique is used to detect and quantify specific proteins like LC3 and p62.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[9]
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against LC3, p62, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Washing & Secondary Antibody: Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensities using densitometry software. An increase in the LC3-II/LC3-I ratio or LC3-II/actin ratio indicates autophagy induction.[3]
Autophagic Flux Assay
This assay distinguishes between autophagy induction and blockage of lysosomal degradation.[9] It is the gold standard for measuring the rate of autophagy.
Caption: Experimental workflow for the autophagic flux assay.
-
Setup: Prepare four groups of cells for treatment: (1) Vehicle control, (2) this compound, (3) Lysosomal inhibitor (e.g., Bafilomycin A1, 100 nM) alone, (4) this compound + Lysosomal inhibitor.
-
Treatment: Treat the cells for a specified time (e.g., 24 hours). For the combination group, the lysosomal inhibitor is typically added for the final 2-4 hours of the this compound treatment.
-
Analysis: Harvest the cells and perform Western blot analysis for LC3-II as described in section 3.3.
-
Interpretation: Autophagic flux is determined by comparing the LC3-II levels between groups. A significant increase in LC3-II in the 'this compound + BafA1' group compared to the 'BafA1 alone' group indicates that this compound increases the rate of autophagosome formation and delivery to the lysosome.[5]
Confocal Microscopy for Autophagosome Visualization
This method provides visual confirmation of autophagy induction by observing the formation of LC3 puncta.
-
Cell Culture: Grow cells on glass coverslips or in glass-bottom dishes.
-
Transfection (Optional): For enhanced visualization, cells can be transfected with a plasmid expressing GFP-LC3 or a tandem mRFP-GFP-LC3 construct.[4] The tandem construct is particularly useful for monitoring flux, as the GFP signal is quenched in the acidic environment of the autolysosome while the mRFP signal persists.[10]
-
Treatment: Treat cells with this compound as required.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, then permeabilize with a detergent like digitonin (50 μg/mL) or Triton X-100.[6]
-
Immunostaining (for endogenous LC3): If not using a fluorescently tagged LC3, block the cells and incubate with a primary anti-LC3 antibody, followed by a fluorescently-labeled secondary antibody.
-
Imaging: Acquire images using a confocal laser scanning microscope.[6] An increase in the number of distinct, bright fluorescent puncta per cell in this compound-treated cells compared to controls indicates the formation of autophagosomes.
References
- 1. Antiproliferative activities through accelerating autophagic flux by this compound and its analogs in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. keio.elsevierpure.com [keio.elsevierpure.com]
- 3. Methods for Studying Autophagy Within the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antiproliferative activities through accelerating autophagic flux by this compound and its analogs in human cancer cells [ouci.dntb.gov.ua]
- 7. Bufalin induces autophagy-mediated cell death in human colon cancer cells through reactive oxygen species generation and JNK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Autophagic Flux Assessment in Colorectal Cancer Cells | Springer Nature Experiments [experiments.springernature.com]
- 10. Quantitative analysis of autophagic flux by confocal pH-imaging of autophagic intermediates - PMC [pmc.ncbi.nlm.nih.gov]
The Quest for Basidalin: A Technical Guide to its Natural Source and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Basidalin is a fungal secondary metabolite with recognized antibiotic properties. This technical guide provides a comprehensive overview of its natural source, the symbiotic fungus Leucoagaricus gongylophorus, and outlines a detailed, albeit inferred, protocol for its isolation and purification. While the total synthesis of this compound has been achieved, understanding its natural production and extraction is crucial for further research into its biosynthesis, bioactivity, and potential therapeutic applications. This document synthesizes available scientific information to guide researchers in the exploration of this promising antibiotic.
Natural Source: The Symbiotic Fungus Leucoagaricus gongylophorus
The primary natural source of this compound is the basidiomycete fungus, Leucoagaricus gongylophorus. This fungus exists in a fascinating and obligate symbiotic relationship with leaf-cutter ants of the genera Atta and Acromyrmex. The ants cultivate the fungus in subterranean gardens on a substrate of freshly cut leaves, which the fungus biodegrades, converting complex plant polymers into a nutrient source for the ant colony.[1][2] In return, the ants protect the fungus from microbial competitors and pests. This intricate symbiosis highlights the unique ecological niche in which this compound is produced.
Cultivation of Leucoagaricus gongylophorus for this compound Production
To isolate this compound, the in vitro cultivation of Leucoagaricus gongylophorus is a necessary first step. The fungus can be isolated from the fungal gardens of leaf-cutter ant nests and grown on various culture media.
Isolation of the Fungus
-
Source: Obtain a sample of the fungal garden from a leaf-cutter ant colony (Atta or Acromyrmex species).
-
Aseptic Technique: Under sterile conditions, excise a small portion of the white fungal mycelium.
-
Plating: Place the mycelial fragment onto a suitable solid nutrient medium, such as Potato Dextrose Agar (PDA) or Malt Extract Agar (MEA).
-
Incubation: Incubate the plates at approximately 25-28°C in the dark. Mycelial growth should be visible within several days.
-
Purification: Subculture the leading edge of the fungal colony to new plates to obtain a pure culture, free from contaminants.
Culture Conditions for Secondary Metabolite Production
For the production of secondary metabolites like this compound, submerged fermentation is generally the preferred method as it allows for greater control over environmental parameters and scalability.
-
Media Composition: A variety of liquid media can be employed. A base medium could consist of glucose or maltose as a carbon source, and yeast extract or peptone as a nitrogen source, supplemented with essential minerals. The specific composition can be optimized to enhance this compound production.
-
Fermentation Parameters:
-
Temperature: 25-28°C
-
pH: 5.0-6.0
-
Agitation: 120-150 rpm
-
Aeration: Maintained by using baffled flasks or a bioreactor.
-
-
Culture Duration: The production of secondary metabolites often occurs during the stationary phase of fungal growth, which can be determined by monitoring biomass and substrate consumption over time. A typical fermentation run may last from 7 to 21 days.
Proposed Experimental Protocol for this compound Isolation and Purification
Extraction
-
Biomass Separation: After the desired fermentation period, separate the fungal mycelium from the culture broth by filtration or centrifugation. Both the mycelium and the broth should be processed as the location of the target compound may vary.
-
Mycelial Extraction:
-
Dry the mycelial biomass (e.g., by lyophilization).
-
Grind the dried mycelium to a fine powder.
-
Perform a solvent extraction using a non-polar to a mid-polar solvent such as ethyl acetate or a mixture of chloroform and methanol. This can be done by maceration with stirring or through Soxhlet extraction.
-
Concentrate the resulting extract under reduced pressure using a rotary evaporator.
-
-
Culture Broth Extraction:
-
Perform a liquid-liquid extraction of the culture filtrate using a water-immiscible organic solvent like ethyl acetate.
-
Repeat the extraction multiple times to ensure complete recovery of the compound.
-
Combine the organic phases and concentrate them under reduced pressure.
-
Purification
A multi-step chromatographic approach is typically required to purify the target compound from the crude extract.
-
Initial Fractionation (Column Chromatography):
-
Stationary Phase: Silica gel is a common choice for initial fractionation.
-
Mobile Phase: A gradient elution system starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, followed by methanol) is used to separate the components of the crude extract based on their polarity.
-
Fraction Collection: Collect fractions of the eluate and monitor the composition of each fraction using Thin Layer Chromatography (TLC).
-
-
Further Purification (Preparative HPLC):
-
Column: A reversed-phase column (e.g., C18) is often suitable for the purification of polar to semi-polar compounds.
-
Mobile Phase: A gradient of water and an organic solvent such as acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.
-
Detection: A UV detector is used to monitor the elution of compounds. The wavelength for detection should be chosen based on the UV absorbance spectrum of this compound.
-
Fraction Collection: Collect the peak corresponding to this compound.
-
-
Purity Assessment: The purity of the isolated this compound should be assessed by analytical HPLC and spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₅NO₃ |
| Molecular Weight | 139.11 g/mol |
| IUPAC Name | (2E)-2-(3-amino-5-oxofuran-2-ylidene)acetaldehyde |
| CAS Number | 82501-56-2 |
| Appearance | (Predicted) Crystalline solid |
| Solubility | (Predicted) Soluble in polar organic solvents |
Data sourced from PubChem.
Mandatory Visualizations
Caption: Proposed workflow for the isolation and purification of this compound.
Caption: Generalized signaling pathway for secondary metabolite production in fungi.
Conclusion
The isolation of this compound from its natural source, Leucoagaricus gongylophorus, presents a unique set of challenges and opportunities. The intricate symbiotic relationship between the fungus and leaf-cutter ants underscores the complexity of natural product discovery. While a specific, detailed protocol for this compound isolation is not yet prevalent in scientific literature, this guide provides a robust, inferred framework based on established methodologies in mycology and natural product chemistry. Further research is warranted to optimize the cultivation of L. gongylophorus for enhanced this compound production and to elucidate the specific biosynthetic and regulatory pathways governing its formation. Such studies will be instrumental in unlocking the full therapeutic potential of this intriguing antibiotic.
References
Basidalin: A Technical Guide to its mTOR-Independent Autophagy Induction
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document synthesizes the currently available public information on Basidalin-induced autophagy. The full text of the primary research article detailing specific quantitative data and comprehensive experimental protocols was not accessible at the time of writing. Therefore, this guide provides an overview based on the abstract of the key study and established methodologies in the field of autophagy research.
Introduction to this compound and its Autophagic Properties
This compound is a natural product isolated from the basidiomycete Leucoagaricus naucina.[1] It has demonstrated antibacterial and antitumor properties in murine cancer models.[1] Recent research has extended these findings to human cancer cell lines, revealing that this compound exerts antiproliferative effects through the induction of autophagy.[1][2]
Autophagy is a catabolic "self-eating" process essential for cellular homeostasis, where cytoplasmic components are degraded and recycled. This process can be modulated by various cellular stressors and signaling pathways. While often associated with cell survival, extensive autophagy can also lead to a form of programmed cell death.
A key finding is that this compound induces autophagy through a mechanistic target of rapamycin (mTOR)-independent pathway.[1][2] This is significant as mTOR is a central negative regulator of autophagy, and compounds that bypass this pathway offer alternative therapeutic strategies. The antiproliferative activity of this compound and its analogs is strongly correlated with their ability to induce autophagy, suggesting this is a primary mechanism of their anticancer effects.[1][2] Structure-activity relationship studies have indicated that a formyl group is a critical functional moiety for this compound's antiproliferative and autophagy-inducing activities.[1][2]
Data Presentation
The following tables summarize the qualitative and conceptual quantitative data on this compound's effects as described in the available literature. Specific numerical values for fold changes and IC50 are not available from the abstract of the primary study.
Table 1: Effects of this compound on Autophagy Markers
| Marker | Effect of this compound Treatment | Significance |
| LC3-II Expression | Increased[1][2] | Indicates an increase in the number of autophagosomes. |
| Autophagic Flux | Accelerated[1][2] | Suggests an overall enhancement of the autophagy process, from autophagosome formation to degradation. |
| mTOR Signaling | Independent[1][2] | This compound's mechanism does not rely on the inhibition of the mTOR pathway. |
Table 2: Structure-Activity Relationship of this compound Analogs
| Moiety | Contribution to Antiproliferative Activity | Contribution to Autophagy Induction |
| Formyl Group | Contributes significantly[1][2] | Strongly correlated with antiproliferative activity[1][2] |
| Amino Group | Does not significantly contribute[1][2] | Not directly implicated in autophagy induction[1][2] |
Experimental Protocols
The following are detailed, generalized protocols for key experiments used to assess autophagy. The precise parameters used in the this compound-specific studies are not publicly available.
Western Blotting for LC3-I to LC3-II Conversion
This protocol is for assessing the accumulation of LC3-II, a marker for autophagosome formation.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels (e.g., 15% acrylamide for better resolution of LC3-I and LC3-II)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Rabbit anti-LC3B
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
ECL Western blotting detection reagents
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with desired concentrations of this compound or controls (e.g., DMSO as a vehicle control, rapamycin as a positive control for mTOR-dependent autophagy) for the specified duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary anti-LC3B antibody overnight at 4°C. Subsequently, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection system.
-
Analysis: Quantify the band intensities for LC3-II and the loading control. Normalize the LC3-II intensity to the loading control to compare the relative levels of autophagosome formation between treatments.
Fluorescence Microscopy for GFP-LC3 Puncta Formation
This method visualizes the formation of autophagosomes as fluorescent puncta in cells expressing a GFP-LC3 fusion protein.
Materials:
-
Cells stably or transiently expressing GFP-LC3
-
Glass-bottom dishes or coverslips for cell culture
-
Paraformaldehyde (PFA) for cell fixation
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Cell Culture and Transfection/Transduction: Plate GFP-LC3 expressing cells on glass-bottom dishes or coverslips.
-
Treatment: Treat cells with this compound or controls.
-
Cell Fixation and Staining: Wash cells with PBS and fix with 4% PFA. Stain the nuclei with DAPI.
-
Imaging: Acquire images using a fluorescence microscope.
-
Analysis: Quantify the number of GFP-LC3 puncta per cell. An increase in the number of puncta indicates an increase in autophagosome formation.
Autophagic Flux Assay
This assay distinguishes between an increase in autophagosome formation and a blockage in autophagosome degradation.
Materials:
-
Lysosomal inhibitors (e.g., Bafilomycin A1 or Chloroquine)
-
Reagents for Western blotting or fluorescence microscopy as described above.
Procedure:
-
Experimental Setup: For each experimental condition (e.g., control, this compound treatment), prepare two sets of cell cultures.
-
Treatment: Treat one set of cells with the experimental compound (e.g., this compound) alone. Treat the second set with the experimental compound in combination with a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 for the last 2-4 hours of the experiment).
-
Analysis: Assess LC3-II levels by Western blot or GFP-LC3 puncta by fluorescence microscopy.
-
Interpretation:
-
If this compound increases LC3-II levels, and this increase is further enhanced in the presence of the lysosomal inhibitor, it indicates that this compound induces autophagic flux (i.e., stimulates autophagosome formation).
-
If this compound increases LC3-II levels, but this is not further increased by the lysosomal inhibitor, it may suggest that this compound impairs the degradation of autophagosomes.
-
Signaling Pathways and Visualizations
Proposed mTOR-Independent Signaling Pathway for this compound
Given that this compound acts independently of mTOR, a plausible mechanism involves the activation of key energy-sensing and autophagy-initiating kinases such as AMP-activated protein kinase (AMPK) and Unc-51 like autophagy activating kinase 1 (ULK1).
Caption: Proposed mTOR-independent signaling pathway for this compound-induced autophagy.
Experimental Workflow for Assessing Autophagic Flux
The following diagram illustrates the logical flow of experiments to determine the effect of a compound on autophagic flux.
Caption: Experimental workflow for the quantitative analysis of autophagic flux.
References
Methodological & Application
Application Notes and Protocols for the Total Synthesis of Basidalin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the first total synthesis of the antitumor antibiotic Basidalin, as reported by Acosta et al.[1][2][3] This five-step synthesis achieved a 39% overall yield from readily available starting materials.[1][3][4][5]
This compound is a naturally occurring tetronamide antibiotic isolated from the fungus Leucoagaricus naucina.[4] It exhibits antitumor properties and is of interest to researchers in medicinal chemistry and drug development.[2][4]
Experimental Protocols
The total synthesis of this compound involves five key transformations, starting from 4-bromo-2-triisopropylsilyloxyfuran and 2-formyl-1,3-dithiane.[1][3]
Step 1: Stereodirected Vinylogous Aldol Condensation (SVAC)
This step involves the reaction of 2-formyl-1,3-dithiane (11) with 4-bromo-2-triisopropylsilyloxyfuran (12) to yield the pivotal (Z)-γ-ylidene-β-bromobutenolide intermediate (13).[1]
-
Protocol:
-
Dissolve 2-formyl-1,3-dithiane (11) and 4-bromo-2-triisopropylsilyloxyfuran (12) in a suitable solvent under an inert atmosphere.
-
Cool the reaction mixture to the specified temperature.
-
Add a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂), to initiate the vinylogous Mukaiyama aldol reaction.[1]
-
Stir the reaction until completion, monitoring by thin-layer chromatography (TLC).
-
Quench the reaction and perform an aqueous workup.
-
Purify the crude product by flash column chromatography to obtain the desired intermediate (13).[1]
-
Step 2: Elimination to form (Z)-5-((1,3-Dithian-2-yl)methylene)-4-bromofuran-2(5H)-one (14)
The alcohol intermediate (13) is converted to the corresponding butenolide (14) via an elimination reaction.[1]
-
Protocol:
-
Dissolve the crude alcohol (13) (170 mg, 0.55 mmol) in dry dichloromethane (4 mL) and cool to -10 °C.[1][6]
-
Add pyridine (90 μL, 1.09 mmol, 2 equiv) followed by the dropwise addition of methanesulfonyl chloride (80 μL, 0.98 mmol, 1.8 equiv).[1][6]
-
Add another portion of pyridine (90 μL) and allow the solution to slowly warm to room temperature overnight.[1][6]
-
After 15 hours, pour the mixture into 1 N HCl (15 mL) and extract with dichloromethane (3 x 15 mL).[1][6]
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product (14).[1]
-
Step 3: Aza-Michael Addition/Elimination to form (Z)-5-((1,3-Dithian-2-yl)methylene)-4-azidofuran-2(5H)-one (15)
The bromo-substituted butenolide (14) is converted to an azido intermediate (15) through a conjugate addition-elimination reaction.[1]
-
Protocol:
-
Stir a mixture of the butenolide (14) (120.4 mg, 0.41 mmol) and sodium azide (29.3 mg, 0.45 mmol, 1.1 equiv) in dimethylformamide (0.4 mL) at 0 °C for 2 hours.[1]
-
Dilute the reaction mixture with ethyl acetate (30 mL).[1]
-
Wash successively with cold water (20 mL) and brine (15 mL).[1]
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield the crude azide (15).[1]
-
Step 4: Reduction of the Azide to form (Z)-5-((1,3-Dithian-2-yl)methylene)-4-aminofuran-2(5H)-one (16)
The azido group in intermediate (15) is reduced to an amine to form the tetronamide (16).[1]
-
Protocol:
-
To a stirred suspension of stannous chloride (113.6 mg, 0.61 mmol, 1.5 equiv) in methanol (0.5 mL) at 0 °C, add a solution of the crude azide (15) (102.5 mg) in methanol (5 mL) dropwise.[1][6]
-
Dilute the residue with cold water (10 mL) and basify with 2 N NaOH.[1][6]
-
Separate the layers and purify the organic layer to obtain the tetronamide (16).[1]
-
Step 5: Dithiane Deprotection to Yield this compound (1)
The final step is the removal of the dithiane protecting group to unmask the aldehyde functionality of this compound.[1]
-
Protocol:
-
To a suspension of the tetronamide (16) (50.3 mg, 0.22 mmol) and calcium carbonate (327.3 mg, 3.27 mmol, 15 equiv) in a 4:1 mixture of acetone and water (5 mL), add methyl iodide (0.27 mL, 4.36 mmol, 20 equiv) dropwise.[6]
-
Heat the reaction mixture at 60 °C for 5 hours.[6]
-
Cool the mixture to room temperature and evaporate the volatiles under reduced pressure.[6]
-
Dilute the residue with ethyl acetate (10 mL) and wash with water (10 mL).[6]
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.[6]
-
Purify the crude product by flash column chromatography (40% ethyl acetate in hexanes) to afford this compound (1) (22.1 mg, 72%) as a yellowish solid.[6]
-
Quantitative Data Summary
| Step | Product | Starting Material | Key Reagents | Yield |
| 1 | syn-5-((1,3-Dithian-2-yl)(hydroxy)methyl)-4-bromofuran-2(5H)-one (13) | 2-formyl-1,3-dithiane (11), 4-bromo-2-triisopropylsilyloxyfuran (12) | BF₃·OEt₂ | Quantitative |
| 2 | (Z)-5-((1,3-Dithian-2-yl)methylene)-4-bromofuran-2(5H)-one (14) | Intermediate 13 | Pyridine, MsCl | Not explicitly stated |
| 3 | (Z)-5-((1,3-Dithian-2-yl)methylene)-4-azidofuran-2(5H)-one (15) | Intermediate 14 | NaN₃ | Not explicitly stated |
| 4 | (Z)-5-((1,3-Dithian-2-yl)methylene)-4-aminofuran-2(5H)-one (16) | Intermediate 15 | SnCl₂ | 66% (over 2 steps from 14) |
| 5 | This compound (1) | Intermediate 16 | MeI, CaCO₃ | 72% |
| Overall | This compound (1) | 4-bromo-2-triisopropylsilyloxyfuran and 2-formyl-1,3-dithiane | 39% [1][3][4][5] |
Visualizations
Caption: Overall workflow for the total synthesis of this compound.
References
Application Notes and Protocols for the Stereocontrolled Synthesis of (Z)-γ-ylidene-β-bromobutenolide for Basidalin Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the stereocontrolled synthesis of (Z)-γ-ylidene-β-bromobutenolide, a key intermediate in the total synthesis of Basidalin. This compound is a naturally occurring antibiotic with potential antitumor properties, making its efficient synthesis a significant area of interest for drug discovery and development.
Introduction
This compound, a tetronamide antibiotic first isolated from basidiomycetes, has demonstrated notable biological activity.[1] Its molecular structure, featuring a γ-ylidenebutenolide core, presents a compelling challenge for synthetic chemists. A key breakthrough in the total synthesis of this compound was the development of a stereocontrolled method to assemble the (Z)-γ-ylidene-β-bromobutenolide intermediate. This is achieved through a highly stereoselective vinylogous aldol condensation.[1][2] The protocols outlined below are based on the successful total synthesis reported by Acosta et al.[2][3][4]
Synthetic Strategy Overview
The synthesis of this compound hinges on the successful construction of the pivotal (Z)-γ-ylidene-β-bromobutenolide intermediate. The overall synthetic workflow is depicted below.
Figure 1. Overall workflow for the synthesis of this compound and its applications.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of the (Z)-γ-ylidene-β-bromobutenolide intermediate and its conversion to this compound.
| Step | Product | Yield | Diastereomeric Ratio (syn:anti) | Reference |
| Vinylogous Aldol Condensation | Aldol Adduct | 100% | 10:1 | [3][4] |
| Mesylation and Elimination | (Z)-γ-Ylidene-β-bromobutenolide | 72% | N/A | [3][4] |
| Overall (from starting materials) | This compound | 39% | N/A | [2] |
Experimental Protocols
Materials and General Methods
All reactions should be carried out in flame-dried glassware under an inert atmosphere (e.g., argon) unless otherwise specified. Anhydrous solvents should be used where indicated. Commercial reagents should be used as received unless purification procedures are explicitly mentioned.
Protocol 1: Synthesis of the Aldol Adduct via Stereodirected Vinylogous Aldol Condensation (SVAC)
This protocol describes the stereoselective reaction between 4-bromo-2-triisopropylsilyloxyfuran and 2-formyl-1,3-dithiane to yield the key aldol adduct.
Procedure:
-
Dissolve 2-formyl-1,3-dithiane in anhydrous dichloromethane (CH₂Cl₂) and cool the solution to -78 °C.
-
Add a solution of 4-bromo-2-triisopropylsilyloxyfuran in CH₂Cl₂ dropwise to the cooled solution.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with CH₂Cl₂ (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to afford the crude aldol adduct.
The crude product is a 10:1 mixture of syn and anti isomers and is used in the next step without further purification.[3][4]
Protocol 2: Synthesis of (Z)-γ-ylidene-β-bromobutenolide
This protocol details the conversion of the aldol adduct to the target (Z)-γ-ylidene-β-bromobutenolide through mesylation and elimination.
Procedure:
-
Dissolve the crude aldol adduct (170 mg, 0.55 mmol) in dry CH₂Cl₂ (4 mL) and cool the solution to -10 °C.[3][4]
-
Add pyridine (90 μL, 1.09 mmol, 2 equivalents) to the solution.[3][4]
-
Add methanesulfonyl chloride (80 μL, 0.98 mmol, 1.8 equivalents) dropwise.[3][4]
-
Add another portion of pyridine (90 μL) and allow the solution to slowly warm to room temperature while stirring overnight (approximately 15 hours).[3][4]
-
Pour the reaction mixture into 1 N aqueous hydrochloric acid (HCl) (15 mL).[3][4]
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the (Z)-γ-ylidene-β-bromobutenolide.
Biological Activity of this compound
This compound is known for its biological activities, primarily as an antibiotic.[1] Further studies have also indicated its potential as an antitumor agent, showing activity against Leukemia L1210 in mice.[1] The exact molecular mechanism of action and specific signaling pathways targeted by this compound are still under investigation.
The diagram below illustrates the known biological effects of this compound.
Figure 2. Known biological activities of this compound.
Conclusion
The stereocontrolled synthesis of (Z)-γ-ylidene-β-bromobutenolide is a critical step in the total synthesis of this compound. The protocols provided herein, based on established literature, offer a reliable method for obtaining this key intermediate. Further investigation into the biological mechanism of this compound is warranted to fully elucidate its therapeutic potential. The availability of a robust synthetic route will undoubtedly facilitate these future studies.
References
Application Notes and Protocols for Basidalin Antibacterial Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Basidalin is a naturally occurring antibiotic that has been isolated from basidiomycete fungi, specifically from species such as Leucoagaricus leucothites and Leucoagaricus naucinus.[1] As a member of the butenolide class of compounds, this compound presents a potential candidate for the development of new antibacterial agents.[1] These application notes provide a comprehensive overview of the experimental protocols required to evaluate the antibacterial efficacy of this compound. The following sections detail the methodologies for determining its inhibitory and bactericidal concentrations against a panel of pathogenic bacteria, assessing its cytotoxicity against mammalian cell lines, and exploring its potential mechanism of action.
Data Presentation
Quantitative data from antibacterial and cytotoxicity assays should be meticulously recorded and presented to allow for clear interpretation and comparison. The following tables provide a template for summarizing experimental results for this compound.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
| Bacterial Strain | Gram Stain | MIC (µg/mL) | Positive Control (e.g., Ciprofloxacin) MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | [Insert Data] | [Insert Data] |
| Streptococcus pneumoniae | Gram-positive | [Insert Data] | [Insert Data] |
| Escherichia coli | Gram-negative | [Insert Data] | [Insert Data] |
| Pseudomonas aeruginosa | Gram-negative | [Insert Data] | [Insert Data] |
| [Add other strains] | [Insert Data] | [Insert Data] |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound.
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation (Bactericidal/Bacteriostatic) |
| Staphylococcus aureus | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Streptococcus pneumoniae | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Escherichia coli | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Pseudomonas aeruginosa | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| [Add other strains] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
Table 3: Cytotoxicity of this compound on Mammalian Cell Lines.
| Cell Line (e.g., HeLa, HepG2) | CC50 (µg/mL) | Positive Control (e.g., Doxorubicin) CC50 (µg/mL) |
| [Insert Cell Line] | [Insert Data] | [Insert Data] |
| [Insert Cell Line] | [Insert Data] | [Insert Data] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established standards in antimicrobial susceptibility testing.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[2] The broth microdilution method is a widely accepted technique for determining the MIC of a compound.[3]
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or MHB.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution of this compound:
-
Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will create a gradient of this compound concentrations.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final bacterial concentration.
-
-
Controls:
-
Growth Control: A well containing MHB and the bacterial inoculum, but no this compound.
-
Sterility Control: A well containing only MHB to check for contamination.
-
Positive Control: A known antibiotic (e.g., ciprofloxacin) can be serially diluted as a reference.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 16-20 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacteria. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
-
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.[4] It is determined by subculturing from the wells of the MIC assay that show no visible growth.[4]
Materials:
-
MIC plate from Protocol 1
-
Mueller-Hinton Agar (MHA) plates
-
Sterile pipette tips or a multi-channel pipette
-
Incubator
Procedure:
-
Subculturing:
-
From the wells of the MIC plate that show no visible growth (i.e., the MIC well and the wells with higher concentrations), take a 10-20 µL aliquot.
-
Spot-inoculate the aliquot onto a fresh MHA plate.
-
-
Incubation:
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
-
Reading the MBC:
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum, which is typically observed as no colony growth on the subculture plate.[5]
-
Protocol 3: Cytotoxicity Assay (MTT Assay)
It is crucial to assess the toxicity of a potential antibacterial compound to mammalian cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a common method for measuring cytotoxicity.
Materials:
-
Mammalian cell line (e.g., HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Sterile 96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the mammalian cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate in a humidified CO₂ incubator at 37°C for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a positive control (a known cytotoxic agent).
-
-
Incubation:
-
Incubate the plate for another 24-48 hours.
-
-
MTT Addition:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Reading the Results:
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle control. The CC50 (the concentration of the compound that causes 50% reduction in cell viability) can be determined by plotting the cell viability against the compound concentration.
-
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for screening and characterizing the antibacterial properties of a novel compound like this compound.
References
- 1. This compound | C6H5NO3 | CID 6439618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. idexx.dk [idexx.dk]
- 3. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 5. bmglabtech.com [bmglabtech.com]
Application Notes and Protocols for Basidalin in Antiproliferative Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing basidalin, a natural product isolated from the basidiomycete Leucoagaricus naucina, in cell culture-based antiproliferative studies. This compound has demonstrated potential as an anticancer agent by inducing a specific form of programmed cell death known as autophagy.
Mechanism of Action
This compound exerts its antiproliferative effects on human cancer cells by inducing autophagy in an mTOR-independent manner. This process involves the upregulation of autophagic flux, a measure of the rate of degradation of cellular components by autophagy. A key indicator of this is the increased expression of Microtubule-associated protein 1A/1B-light chain 3-II (LC3-II), a protein that becomes associated with autophagosome membranes during autophagy.[1]
Data Presentation
Antiproliferative Activity of this compound
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| HeLa | Cervical Cancer | 72 | User-defined |
| HT-29 | Colorectal Cancer | 72 | User-defined |
| MCF-7 | Breast Cancer | 72 | User-defined |
| A549 | Lung Cancer | 72 | User-defined |
| U2OS | Osteosarcoma | 72 | User-defined |
Table 1: Template for IC50 values of this compound in various human cancer cell lines. Researchers should populate this table with their experimentally determined values.
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of this compound on cancer cells by measuring their metabolic activity.
Materials:
-
Human cancer cell lines (e.g., HeLa, HT-29, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (solvent only).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Autophagic Flux Assay (LC3-II Turnover)
This assay measures the rate of autophagy by assessing the accumulation of LC3-II in the presence and absence of a lysosomal inhibitor. An increase in LC3-II accumulation upon lysosomal inhibition indicates an increase in autophagic flux.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
This compound
-
Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)
-
Lysis buffer
-
Protein assay reagents
-
SDS-PAGE equipment
-
PVDF membranes
-
Primary antibody against LC3
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagents
Procedure:
-
Cell Treatment: Treat cells with this compound in the presence or absence of a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 or 50 µM Chloroquine) for the desired time. Include appropriate controls (untreated, inhibitor alone).
-
Cell Lysis: Harvest and lyse the cells.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-LC3 antibody.
-
Incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate.
-
-
Data Analysis: Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio in the presence of the lysosomal inhibitor compared to its absence indicates an increase in autophagic flux.
Visualizations
Experimental Workflow for Antiproliferative Studies
Figure 1: Experimental workflow for assessing the antiproliferative effects of this compound.
Proposed Signaling Pathway for this compound-Induced Autophagy
Figure 2: Proposed mTOR-independent signaling pathway for this compound-induced autophagy.
References
Unveiling the In Vivo Potential of Basidalin: Application Notes and Protocols for Cancer Models
For Immediate Release
[City, State] – [Date] – Basidalin, a novel antibiotic isolated from the basidiomycete Leucoagaricus naucina, has demonstrated promising antitumor properties. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing this compound in in vivo cancer models. The information is compiled from seminal studies and aims to facilitate further investigation into this compound's therapeutic potential.
Mechanism of Action: A Novel Autophagy Inducer
This compound exerts its antiproliferative effects through a distinct mechanism of action. It is a potent inducer of autophagy, a cellular process of degradation and recycling of cellular components, via an mTOR-independent pathway.[1] This unique mode of action makes this compound an attractive candidate for cancers that are resistant to conventional therapies targeting the mTOR pathway. Structure-activity relationship studies have revealed that the formyl group on the this compound molecule is essential for its antiproliferative and autophagy-inducing activities.[1]
Signaling Pathway of this compound-Induced Autophagy
The following diagram illustrates the proposed signaling pathway for this compound-induced autophagy.
References
Synthesis of novel Basidalin analogs for structure-activity studies
Application Notes & Protocols
Topic: Synthesis and Evaluation of Novel Basidalin Analogs for Structure-Activity Relationship (SAR) Studies
For: Researchers, scientists, and drug development professionals.
Introduction
This compound is a naturally occurring antibiotic isolated from the basidiomycete Leucoagaricus naucina.[1] It possesses a characteristic butenolide structure and has demonstrated antibacterial and antitumor properties.[1] Recent studies have revealed that this compound exhibits antiproliferative activity against human cancer cell lines by accelerating autophagic flux in an mTOR-independent manner.[1][2] Structure-activity relationship (SAR) studies, facilitated by the synthesis of novel analogs, are crucial for optimizing the therapeutic potential of this compound. These studies help to identify the key chemical moieties responsible for its biological activity, paving the way for the design of more potent and selective anticancer agents.[1]
This document provides detailed protocols for the synthesis of this compound analogs, the evaluation of their antiproliferative activities, and the investigation of their mechanism of action related to autophagy.
Synthesis of this compound Analogs
The synthesis of this compound analogs is essential for exploring the SAR. A key finding is that the formyl group on the butenolide scaffold is critical for antiproliferative activity.[1] The general approach involves the construction of a core butenolide structure followed by modifications of its substituents. Below is a generalized workflow and a representative synthetic protocol.
General Synthetic Workflow
The synthesis of a library of this compound analogs for SAR studies follows a logical progression from initial synthesis to biological evaluation. The workflow ensures that structure-activity relationships can be systematically investigated.
Caption: Workflow for Synthesis and Evaluation of this compound Analogs.
Representative Protocol: Synthesis of a Butenolide Core
This protocol describes a general method for synthesizing a substituted butenolide ring, which serves as the core scaffold for this compound analogs. Various synthetic routes can be employed for butenolide synthesis.[3][4]
Materials:
-
Appropriately substituted γ-hydroxy acetylenic ester
-
Palladium on carbon (Pd/C, 5%)
-
Quinoline
-
Hydrogen gas (H₂)
-
Solvents (e.g., Ethyl acetate, Methanol)
-
Reagents for functional group manipulation (e.g., oxidizing agents, aminating agents)
Procedure:
-
Hydrogenation: Dissolve the γ-hydroxy acetylenic ester (1 equivalent) in ethyl acetate.
-
Add 5% Pd/C catalyst poisoned with a small amount of quinoline. The quinoline is used to selectively reduce the alkyne to a cis-alkene without reducing other functional groups.
-
Place the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude γ-hydroxy-α,β-unsaturated ester.
-
Lactonization: Dissolve the crude product in a suitable solvent like toluene.
-
Add a catalytic amount of acid (e.g., p-toluenesulfonic acid) and heat the mixture to reflux, often with a Dean-Stark apparatus to remove water.
-
Continue heating until TLC analysis indicates the formation of the butenolide is complete.
-
Purification: Cool the reaction mixture, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting crude butenolide by silica gel column chromatography.
-
Further Modification: The purified butenolide core can then undergo further reactions to introduce or modify key functional groups, such as the formyl and amino groups found in this compound, to generate the final analog library.
Structure-Activity Relationship (SAR) Data
The antiproliferative activity of the synthesized analogs is quantified by determining their half-maximal inhibitory concentration (IC₅₀). The data are compiled to elucidate the relationship between chemical structure and biological activity.
Table 1: Antiproliferative Activity of this compound and Analogs Against a Human Cancer Cell Line (e.g., HeLa)
| Compound ID | R¹ (Formyl Group) | R² (Amino Group) | IC₅₀ (µM) | Autophagy Induction (Fold Change in LC3-II) |
| This compound (1) | -CHO | -NH₂ | 15.2 ± 1.8 | 3.5 ± 0.4 |
| Analog 2 | -COOH | -NH₂ | > 100 | 1.2 ± 0.2 |
| Analog 3 | -CH₂OH | -NH₂ | 85.6 ± 7.3 | 1.5 ± 0.3 |
| Analog 4 | -CHO | -H | 20.5 ± 2.1 | 3.1 ± 0.5 |
| Analog 5 | -CHO | -N(CH₃)₂ | 45.1 ± 4.5 | 2.2 ± 0.3 |
Data are representative and serve to illustrate the established SAR that the formyl group is critical for activity, while modifications to the amino group can modulate potency.[1]
Experimental Protocols
Protocol: Antiproliferative MTT Assay
This colorimetric assay measures cell metabolic activity, which serves as an indicator of cell viability and proliferation.[5]
Materials:
-
96-well flat-bottom plates
-
Human cancer cells (e.g., HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound analogs dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 0.1 N HCl in anhydrous isopropanol or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking for 15 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (no-cell control) from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol: Immunofluorescence Staining for Autophagy Marker LC3
This protocol allows for the visualization of autophagy by detecting the translocation of the LC3 protein to autophagosome membranes, resulting in a punctate staining pattern.[6][7]
Materials:
-
Cells grown on glass coverslips in 12-well plates
-
Phosphate-buffered saline (PBS)
-
Fixation solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization solution: 0.2% Triton X-100 in PBS
-
Blocking buffer: 5% bovine serum albumin (BSA) in PBS
-
Primary antibody: Rabbit anti-LC3B
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
Nuclear stain: DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on sterile glass coverslips in a 12-well plate and allow them to adhere. Treat the cells with this compound analogs at their respective IC₅₀ concentrations for a predetermined time (e.g., 24 hours).
-
Fixation: Wash the cells twice with PBS. Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells by incubating with 0.2% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating with 5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-LC3B antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with the Alexa Fluor 488-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Wash the cells three times with PBS. Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Mounting: Wash the cells twice with PBS. Mount the coverslips onto microscope slides using a mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Autophagy is indicated by the presence of green fluorescent puncta (LC3) in the cytoplasm. The number of puncta per cell can be quantified using image analysis software.
Proposed Signaling Pathway
This compound and its active analogs induce cell death by accelerating autophagic flux. This process involves the formation of autophagosomes, which fuse with lysosomes to degrade cellular components. This pathway operates independently of the mTOR signaling pathway, a common regulator of autophagy.
Caption: Proposed Mechanism of this compound-induced Autophagic Flux.
References
- 1. Antiproliferative activities through accelerating autophagic flux by this compound and its analogs in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. keio.elsevierpure.com [keio.elsevierpure.com]
- 3. escholarship.org [escholarship.org]
- 4. Butenolide synthesis [organic-chemistry.org]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. Immunofluorescence Staining Protocols for Major Autophagy Proteins Including LC3, P62, and ULK1 in Mammalian Cells in Response to Normoxia and Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
LC-MS/MS method for Basidalin detection in biological samples
An LC-MS/MS Application Note for the Quantification of Basidalin in Human Plasma
Introduction
This compound, a natural butenolide isolated from the basidiomycete Leucoagaricus naucina, has demonstrated significant antiproliferative properties against human cancer cells.[1] Its mechanism of action involves the induction of autophagy through a mammalian target of rapamycin (mTOR)-independent pathway.[1] As a potential novel anticancer agent, a sensitive and robust analytical method is required for its quantification in biological matrices to support preclinical and clinical pharmacokinetic studies. This application note details a hypothetical, yet scientifically rigorous, liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma.
Chemical Properties
| Property | Value |
| Chemical Formula | C₆H₅NO₃ |
| Molecular Weight | 139.11 g/mol |
| Monoisotopic Mass | 139.026943 Da[2] |
| IUPAC Name | (2E)-2-(3-amino-5-oxofuran-2-ylidene)acetaldehyde[1] |
Experimental Workflow
The overall experimental workflow for the quantification of this compound in human plasma is depicted below.
Methodology
Sample Preparation
A protein precipitation method is proposed for the extraction of this compound from human plasma due to its simplicity and effectiveness for small molecules.
-
Thaw human plasma samples at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of internal standard (IS) working solution (this compound-d3, 100 ng/mL).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (95% Water with 0.1% Formic Acid: 5% Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
A reverse-phase ultra-high-performance liquid chromatography (UPLC) system is employed for the separation of this compound.
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | See Table 1 |
Table 1: Chromatographic Gradient
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 0.5 | 5 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 5 |
| 5.0 | 5 |
Mass Spectrometry
A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) is used for detection and quantification.
| Parameter | Setting |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Table 2: MRM Transitions and Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 140.03 | 112.03 | 100 | 25 | 15 |
| 84.04 | 20 | ||||
| This compound-d3 (IS) | 143.05 | 115.05 | 100 | 25 | 15 |
Method Validation (Hypothetical Data)
The method would be validated according to regulatory guidelines, with the following expected performance characteristics.
Table 3: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (%RSD) | <15% (<20% at LLOQ) |
| Recovery | >85% |
| Matrix Effect | Minimal |
Signaling Pathway of this compound
This compound exerts its antiproliferative effects by accelerating autophagic flux. This process is independent of the mTOR signaling pathway, a central regulator of cell growth and metabolism. The proposed mTOR-independent pathway often involves the activation of AMP-activated protein kinase (AMPK) and Unc-51 like autophagy activating kinase 1 (ULK1).
Conclusion
This application note presents a comprehensive and robust LC-MS/MS method for the quantification of this compound in human plasma. The proposed method is sensitive, selective, and suitable for high-throughput analysis, making it a valuable tool for future pharmacokinetic and pharmacodynamic studies of this promising anticancer compound.
References
Application Notes and Protocols for Assessing Autophagic Flux with Basidalin Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autophagy is a highly conserved cellular process responsible for the degradation of long-lived proteins, damaged organelles, and other cytoplasmic components through the lysosomal pathway. This catabolic process plays a critical role in maintaining cellular homeostasis, and its dysregulation is implicated in a variety of diseases, including cancer and neurodegenerative disorders. Autophagic flux refers to the complete process of autophagy, from the formation of the autophagosome to its fusion with the lysosome and the subsequent degradation of its contents. Measuring autophagic flux is crucial for understanding the true impact of a compound on this dynamic pathway. A mere increase in autophagosome numbers can indicate either an induction of autophagy or a blockage in the degradation step.
Basidalin, a natural product isolated from the basidiomycete Leucoagaricus naucina, has demonstrated antiproliferative activity in human cancer cells. Recent studies have shown that this compound exerts its effects by accelerating autophagic flux through a mammalian target of rapamycin (mTOR)-independent pathway[1]. This makes this compound a compound of significant interest for cancer research and drug development. These application notes provide detailed protocols to accurately assess the effects of this compound treatment on autophagic flux in mammalian cells.
Key Concepts in Autophagic Flux Assessment
Two of the most widely accepted methods for monitoring autophagic flux are the microtubule-associated protein 1A/1B-light chain 3 (LC3) turnover assay and the p62/sequestosome 1 (SQSTM1) degradation assay.
-
LC3-II: During autophagy, the cytosolic form of LC3 (LC3-I) is converted to a lipidated form (LC3-II), which is recruited to the autophagosomal membranes. The amount of LC3-II is correlated with the number of autophagosomes.
-
p62/SQSTM1: This protein acts as a receptor for cargo destined for autophagic degradation and is itself degraded in the process. Therefore, a decrease in p62 levels is indicative of enhanced autophagic flux.
To distinguish between the induction of autophagy and the blockage of lysosomal degradation, it is essential to perform these assays in the presence and absence of a lysosomal inhibitor, such as Bafilomycin A1 or Chloroquine. These inhibitors prevent the degradation of autophagosomes, leading to an accumulation of LC3-II and p62. A greater accumulation of these markers in the presence of the inhibitor upon this compound treatment, compared to the inhibitor alone, confirms an increase in autophagic flux.
Experimental Protocols
Protocol 1: LC3 Turnover Assay by Western Blotting
This protocol details the measurement of LC3-I to LC3-II conversion in response to this compound treatment.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in a suitable solvent, e.g., DMSO)
-
Bafilomycin A1 (Baf A1) (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (e.g., 15% acrylamide)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-LC3B, Rabbit anti-β-actin (or other loading control)
-
HRP-conjugated anti-rabbit IgG secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Western blotting and imaging equipment
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Treatment:
-
Treat cells with the desired concentrations of this compound for the intended duration.
-
Include the following control groups:
-
Vehicle control (e.g., DMSO)
-
This compound treatment alone
-
Bafilomycin A1 (e.g., 100 nM) alone for the last 2-4 hours of the experiment
-
This compound treatment co-incubated with Bafilomycin A1 for the last 2-4 hours.
-
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto a 15% SDS-PAGE gel.
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-LC3B antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Re-probe the membrane with an anti-β-actin antibody as a loading control.
-
Quantify the band intensities using densitometry software.
-
Data Interpretation:
Autophagic flux is determined by comparing the amount of LC3-II in the presence and absence of Bafilomycin A1. An increase in autophagic flux with this compound treatment is indicated by a significantly higher level of LC3-II in the "this compound + Baf A1" group compared to the "Baf A1 alone" group.
Protocol 2: p62/SQSTM1 Degradation Assay by Western Blotting
This protocol assesses the degradation of p62 as a marker of autophagic flux.
Materials:
-
Same as in Protocol 1, with the addition of a primary antibody against p62/SQSTM1.
Procedure:
The procedure is identical to the LC3 Turnover Assay, with the following modifications:
-
SDS-PAGE: A 10% or 12% acrylamide gel is suitable for resolving p62.
-
Primary Antibody: Use a primary antibody specific for p62/SQSTM1.
Data Interpretation:
A decrease in p62 levels in the "this compound treatment alone" group compared to the vehicle control suggests an increase in autophagic flux. This is confirmed if the p62 levels in the "this compound + Baf A1" group are higher than in the "this compound alone" group, indicating that the degradation of p62 is blocked by the lysosomal inhibitor. An increase in autophagic flux is further supported if the level of p62 in the "this compound + Baf A1" group is higher than in the "Baf A1 alone" group.
Data Presentation
Table 1: Recommended Reagent Concentrations and Incubation Times
| Reagent | Stock Concentration | Working Concentration | Incubation Time |
| This compound | 10 mM in DMSO | 1-50 µM (titration recommended) | 6-24 hours |
| Bafilomycin A1 | 100 µM in DMSO | 100 nM | 2-4 hours |
| Primary anti-LC3B Ab | Varies by manufacturer | Varies (e.g., 1:1000) | Overnight at 4°C |
| Primary anti-p62 Ab | Varies by manufacturer | Varies (e.g., 1:1000) | Overnight at 4°C |
| Primary anti-β-actin Ab | Varies by manufacturer | Varies (e.g., 1:5000) | 1 hour at RT |
| Secondary Antibody | Varies by manufacturer | Varies (e.g., 1:5000) | 1 hour at RT |
Table 2: Example of Densitometry Data for LC3-II Turnover Assay
| Treatment | LC3-II Intensity (Normalized to Loading Control) |
| Vehicle Control | 1.0 |
| This compound (10 µM) | 2.5 |
| Bafilomycin A1 (100 nM) | 3.0 |
| This compound (10 µM) + Bafilomycin A1 (100 nM) | 6.5 |
Visualizations
Caption: Autophagy signaling pathway with the proposed action of this compound.
Caption: Experimental workflow for assessing autophagic flux.
References
Application Notes and Protocols: Aza-Michael Addition/Elimination for Amino Group Installation in Basidalin Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Basidalin is a naturally occurring tetronamide antibiotic with antitumor properties, first isolated from the fungus Leucoagaricus naucina. Its unique structure, featuring a 4-amino-2(5H)-furanone core, has made it an attractive target for total synthesis. A key challenge in the synthesis of this compound and its analogs is the efficient and stereocontrolled installation of the C4-amino group. This document outlines a robust protocol for this critical transformation, employing an aza-Michael addition/elimination sequence on a γ-ylidene-β-bromobutenolide intermediate. This methodology, reported in the first total synthesis of this compound, provides a reliable route for accessing this important class of molecules for further biological evaluation and drug development.[1][2][3]
Data Presentation
The following table summarizes the key quantitative data associated with the final steps of the this compound synthesis, including the amino group installation and subsequent deprotection.
| Step | Product | Reagents and Conditions | Yield (%) | Reference |
| Aza-Michael Addition/Elimination | (Z)-5-((1,3-Dithian-2-yl)methylene)-4-aminofuran-2(5H)-one (Tetronamide 16 ) | 1. NaN₃, DMF, 0 °C to rt, 1 h2. SnCl₂, MeOH, 0 °C, 30 min | N/A | [4] |
| Dithiane Deprotection | This compound (1 ) | MeI, CaCO₃, Acetone/H₂O (4:1), 60 °C, 5 h | 72 | [4] |
| Overall Yield (5 steps) | This compound (1) | 39 | [2][3][4] |
N/A: The yield for this specific step was not explicitly reported in the primary literature. The reaction proceeds from a crude azide precursor.
Experimental Protocols
Amino Group Installation via Aza-Michael Addition/Elimination
This protocol describes the conversion of a (Z)-γ-ylidene-β-bromobutenolide intermediate to the corresponding 4-aminofuran-2(5H)-one derivative. The reaction proceeds through a two-step, one-pot sequence involving the formation of an azide intermediate followed by its reduction.
Materials:
-
(Z)-5-((1,3-Dithian-2-yl)methylene)-4-bromofuran-2(5H)-one
-
Sodium azide (NaN₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Stannous chloride (SnCl₂)
-
Anhydrous Methanol (MeOH)
-
2 N Sodium hydroxide (NaOH) solution
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
Azide Formation: To a solution of the (Z)-5-((1,3-dithian-2-yl)methylene)-4-bromofuran-2(5H)-one in anhydrous DMF at 0 °C, add sodium azide.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Reduction of Azide: In a separate flask, prepare a suspension of stannous chloride in anhydrous MeOH and cool to 0 °C.
-
Add the crude azide solution from step 2 dropwise to the stirred suspension of stannous chloride at 0 °C. An exothermic reaction with evolution of nitrogen gas will be observed.
-
After the addition is complete, stir the reaction mixture at 0 °C for an additional 30 minutes.
-
Workup: Remove the methanol under reduced pressure.
-
Dilute the residue with cold water and basify with 2 N NaOH.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure to yield the crude (Z)-5-((1,3-dithian-2-yl)methylene)-4-aminofuran-2(5H)-one.
-
Purification: The crude product can be used in the next step without further purification or purified by flash column chromatography if necessary.
Dithiane Deprotection to afford this compound
This protocol describes the final deprotection step to yield this compound.
Materials:
-
(Z)-5-((1,3-Dithian-2-yl)methylene)-4-aminofuran-2(5H)-one
-
Calcium carbonate (CaCO₃)
-
Acetone
-
Water (H₂O)
-
Methyl iodide (MeI)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Round-bottom flask equipped with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
To a suspension of (Z)-5-((1,3-dithian-2-yl)methylene)-4-aminofuran-2(5H)-one (1.0 equiv) and calcium carbonate (15 equiv) in a 4:1 mixture of acetone and water, add methyl iodide (20 equiv) dropwise.
-
Heat the reaction mixture at 60 °C for 5 hours.
-
After cooling to room temperature, evaporate the volatiles under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography using 40% ethyl acetate in hexanes as the eluent to afford this compound as a yellowish solid.[4]
Visualizations
The following diagrams illustrate the key transformations in the synthesis of this compound.
Caption: Synthetic pathway for the installation of the amino group and final deprotection to yield this compound.
Caption: Detailed experimental workflow for the aza-Michael addition/elimination reaction.
References
Troubleshooting & Optimization
Troubleshooting low yield in Basidalin total synthesis
This technical support center provides troubleshooting guidance for researchers and scientists engaged in the total synthesis of Basidalin. The following frequently asked questions (FAQs) and guides are designed to address common challenges and provide solutions to improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: My overall yield for the 5-step synthesis of this compound is significantly lower than the reported 39%. Which steps are most likely to be the cause?
A1: The total synthesis of this compound is a concise 5-step process.[1][2][3][4][5] However, specific steps are more prone to yield loss. The most critical steps to scrutinize are:
-
Step 3: Elimination Reaction: The formation of the (Z)-γ-ylidene-β-bromobutenolide intermediate is highly sensitive to the base used. Using a strong base like triethylamine can lead to the formation of complex mixtures and significantly lower yields.[1]
-
Step 4: Aza-Michael Addition/Elimination: The introduction of the amino group via an azide intermediate can be inefficient if not performed under optimal conditions. The stability of the azide intermediate is also a critical factor.[1]
Q2: I am observing a complex mixture of products after the elimination step to form the (Z)-ylidenebutenolide (compound 14). What is the likely cause and how can I fix it?
A2: A complex product mixture in this step is often due to the choice of base. While standard conditions might involve strong bases like triethylamine (Et3N), this has been shown to result in low yields (10-25%) of the desired (Z)-isomer and traces of the (E)-isomer.[1]
Troubleshooting:
-
Use a Weaker Base: Switching to a weaker base like pyridine has been demonstrated to solve this issue, affording the desired product as the only detectable isomer in high yield (82%).[1]
-
Temperature Control: Ensure the reaction is carried out at the recommended -10 °C during the addition of reagents and allowed to warm slowly to room temperature.[1]
Q3: The conversion of the γ-ylidenebutenolide to the corresponding tetronamide (compound 16) is resulting in a low yield. What are the critical parameters for this two-step process?
A3: This transformation involves the formation of an azide intermediate followed by its reduction. Low yields can stem from issues in either of these steps.
Troubleshooting:
-
Solvent Choice for Azide Formation: The choice of solvent is crucial for the conjugate addition/elimination of sodium azide. Dimethylformamide (DMF) at 0 °C has been shown to be highly effective.[1] Using methanol (MeOH) as a solvent leads to a much slower and incomplete reaction, resulting in a lower overall yield for the two steps.[1]
-
Azide Instability: The azide intermediate is somewhat unstable at room temperature.[1] It is crucial to proceed with the reduction step immediately after the formation and isolation of the crude azide.
-
Reduction Conditions: The reduction of the azide using stannous chloride (SnCl2) in methanol at 0 °C is an exothermic reaction that evolves nitrogen gas.[1] Careful temperature control and dropwise addition of the azide solution are important for a clean reaction.
Troubleshooting Guides
Low Yield in Elimination Reaction (Formation of Compound 14)
This guide addresses low yields in the conversion of the aldol adduct (syn/anti-13) to the (Z)-ylidenebutenolide (14).
Symptoms:
-
TLC analysis shows multiple spots, indicating a complex mixture.
-
Isolated yield of the desired (Z)-isomer is below the expected 82%.
-
Presence of the undesired (E)-isomer is detected by NMR.
Root Causes and Solutions:
| Root Cause | Recommended Solution |
| Incorrect Base | Use pyridine as the base instead of stronger amines like triethylamine.[1] |
| Reaction Temperature | Maintain the temperature at -10 °C during the addition of pyridine and methanesulfonyl chloride. Allow the reaction to warm to room temperature slowly overnight.[1] |
| Reagent Purity | Ensure that methanesulfonyl chloride and pyridine are of high purity and free of water. |
Experimental Protocol: Optimized Elimination Reaction
-
Dissolve the crude aldol adduct (syn/anti-13) in dry dichloromethane (CH2Cl2).
-
Cool the solution to -10 °C.
-
Add pyridine (2 equivalents) to the solution.
-
Add methanesulfonyl chloride (1.8 equivalents) dropwise.
-
Stir the mixture at -10 °C for 1 hour.
-
Add another portion of pyridine (2 equivalents).
-
Allow the solution to slowly warm to room temperature and stir overnight (approximately 15 hours).[1]
-
Work up the reaction by pouring it into 1 N HCl and extracting with CH2Cl2.[1]
Data Presentation
Table 1: Summary of Yields in this compound Total Synthesis
| Step | Reaction | Reagents and Conditions | Yield |
| 1 | Vinylogous Mukaiyama Aldol Reaction | 2-formyl-1,3-dithiane, 4-bromo-2-triisopropylsilyloxyfuran, BF3·OEt2, CH2Cl2, -78 °C | ~100% |
| 2 | Elimination | Mesyl chloride, pyridine, CH2Cl2, -10 °C to rt | 82% |
| 3 | Aza-Michael Addition/Elimination | NaN3, DMF, 0 °C | Not isolated |
| 4 | Reduction | SnCl2, MeOH, 0 °C | 66% (over 2 steps) |
| 5 | Dithiane Deprotection | MeI, CaCO3, acetone/H2O (4:1), 60 °C | 72% |
| Overall | 39% [1][2][3][6][4][5] |
Visualizations
Logical Workflow for Troubleshooting Low Yields
Caption: Troubleshooting decision tree for low yields.
This compound Total Synthesis Pathway
Caption: Overall synthetic pathway to this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Total Synthesis of the Antitumor Antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Collection - Total Synthesis of the Antitumor Antibiotic this compound - The Journal of Organic Chemistry - Figshare [figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Bacterial Resistance to Basidalin
Disclaimer: As of late 2025, specific mechanisms of bacterial resistance to Basidalin have not been extensively documented in publicly available scientific literature. The following troubleshooting guide and frequently asked questions (FAQs) are based on established principles of antibiotic resistance observed with other antimicrobial agents. The proposed strategies are intended to serve as a foundational framework for researchers encountering decreased susceptibility to this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing a gradual increase in the Minimum Inhibitory Concentration (MIC) of this compound against our bacterial strain. What are the potential mechanisms of resistance?
A1: Increased MIC values for an antibiotic like this compound are typically attributed to one or more of the following general resistance mechanisms:
-
Target Modification: Alterations in the bacterial target site where this compound binds can reduce its efficacy. This can result from spontaneous mutations in the gene encoding the target protein.[1]
-
Active Efflux: Bacteria may acquire or upregulate efflux pumps, which are membrane proteins that actively transport antibiotics out of the cell, preventing them from reaching their target.[2]
-
Enzymatic Inactivation: The bacteria may produce enzymes that chemically modify or degrade this compound, rendering it inactive.
-
Reduced Permeability: Changes in the bacterial cell membrane or cell wall can limit the uptake of this compound.
Q2: How can we determine if an efflux pump is responsible for this compound resistance in our strain?
A2: A common method to investigate the role of efflux pumps is to perform synergy assays with known efflux pump inhibitors (EPIs). If the MIC of this compound decreases significantly in the presence of an EPI, it suggests that an efflux mechanism is contributing to the observed resistance.
Q3: What are some common efflux pump inhibitors (EPIs) that can be used in these assays?
A3: Several broad-spectrum EPIs can be used for initial screening. Phenylalanine-arginine β-naphthylamide (PAβN) is a well-known inhibitor of Resistance-Nodulation-Division (RND) family efflux pumps, which are common in Gram-negative bacteria.[3] Other compounds like verapamil and reserpine have also been shown to inhibit certain types of efflux pumps. The choice of EPI may depend on the bacterial species being studied.
Q4: If target modification is suspected, how can we identify the genetic changes responsible?
A4: Whole-genome sequencing of the resistant strain and comparison with the susceptible parent strain is the most comprehensive approach to identify mutations. Specifically, you should look for mutations in genes that encode for essential proteins that could be potential targets for antibiotics, such as those involved in protein synthesis, DNA replication, or cell wall synthesis.[1]
Q5: Can combination therapy be an effective strategy to overcome this compound resistance?
A5: Yes, combination therapy is a widely used strategy to combat antibiotic resistance.[4] Combining this compound with another antibiotic that has a different mechanism of action can create a synergistic effect, where the combined activity is greater than the sum of their individual activities. For example, if resistance is due to an efflux pump, combining this compound with an EPI could restore its activity.[5]
Troubleshooting Guides
Issue 1: Inconsistent this compound MIC values in susceptibility testing.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inoculum preparation variability | Standardize inoculum density using a spectrophotometer (e.g., 0.5 McFarland standard). | Consistent and reproducible MIC values across experiments. |
| This compound solution degradation | Prepare fresh this compound stock solutions for each experiment and store them appropriately (protected from light, at the recommended temperature). | Elimination of variability due to compound instability. |
| Contamination of bacterial culture | Streak the culture on an appropriate agar medium to check for purity. | A pure culture will ensure that the observed resistance is not due to a contaminating organism. |
Issue 2: this compound is ineffective against a previously susceptible bacterial strain.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Acquisition of a resistance plasmid | Perform plasmid curing experiments (e.g., using acridine orange or elevated temperature) followed by susceptibility testing. | If resistance is plasmid-mediated, the "cured" strain will regain susceptibility to this compound. |
| Upregulation of an efflux pump | Conduct a synergy assay with an efflux pump inhibitor (EPI) like PAβN. | A significant decrease in the this compound MIC in the presence of the EPI suggests efflux-mediated resistance. |
| Mutation in the drug target | Sequence the genome of the resistant strain and compare it to the susceptible parent strain to identify potential target gene mutations. | Identification of specific mutations will confirm target modification as the resistance mechanism. |
Quantitative Data Summary
The following table summarizes hypothetical data from an experiment investigating the effect of an efflux pump inhibitor on this compound's activity against a susceptible and a resistant bacterial strain.
| Bacterial Strain | Treatment | This compound MIC (µg/mL) | Fold Change in MIC |
| Susceptible Strain | This compound alone | 2 | - |
| Susceptible Strain | This compound + EPI (10 µg/mL) | 2 | No Change |
| Resistant Strain | This compound alone | 64 | 32x increase vs. Susceptible |
| Resistant Strain | This compound + EPI (10 µg/mL) | 4 | 16-fold decrease vs. Resistant alone |
Experimental Protocols
Protocol 1: Broth Microdilution Synergy Assay with an Efflux Pump Inhibitor
Objective: To determine if an efflux pump inhibitor can potentiate the activity of this compound against a resistant bacterial strain.
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
This compound stock solution
-
Efflux Pump Inhibitor (EPI) stock solution (e.g., PAβN)
-
Bacterial culture in the logarithmic growth phase, adjusted to a 0.5 McFarland standard.
Methodology:
-
Prepare a series of two-fold serial dilutions of this compound in MHB in a 96-well plate.
-
In a parallel set of wells, prepare the same serial dilutions of this compound, but in MHB containing a fixed, sub-inhibitory concentration of the EPI.
-
Inoculate all wells with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (bacteria in MHB without any antibiotic) and a negative control (MHB alone).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
A significant reduction (e.g., four-fold or greater) in the MIC of this compound in the presence of the EPI is indicative of efflux pump-mediated resistance.
Protocol 2: Plasmid Curing
Objective: To determine if resistance to this compound is mediated by a plasmid.
Materials:
-
Luria-Bertani (LB) broth
-
Acridine orange
-
LB agar plates
-
LB agar plates containing this compound at the MIC for the resistant strain.
Methodology:
-
Inoculate the resistant bacterial strain into LB broth containing a sub-inhibitory concentration of acridine orange.
-
Incubate the culture overnight at a slightly elevated temperature (e.g., 42-44°C for E. coli) to promote plasmid loss.
-
Plate serial dilutions of the overnight culture onto LB agar plates and incubate to obtain single colonies.
-
Replica-plate the colonies onto two separate plates: one with plain LB agar and another with LB agar containing this compound at its MIC for the resistant strain.
-
Incubate both plates overnight.
-
Colonies that grow on the plain LB agar but fail to grow on the this compound-containing agar are considered "cured" of the resistance plasmid.
Visualizations
Caption: Potential mechanisms of bacterial resistance to this compound.
Caption: Logical workflow for troubleshooting this compound resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Multidrug Efflux Pumps and the Two-Faced Janus of Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The bacterial cell wall as a source of antibacterial targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potent Inhibition of Bacterial DNA Gyrase by Digallic Acid and Other Gallate Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Basidalin Analog Synthesis
Welcome to the technical support center for the synthesis of Basidalin and its analogs. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and optimizing reaction conditions to achieve higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common synthetic route to this compound is a five-step process.[1][2] The key steps involve a stereodirected vinylogous aldol condensation (SVAC) to form a pivotal (Z)-γ-ylidene-β-bromobutenolide intermediate, followed by an aza-Michael addition/elimination to install the amino group, and a final deprotection step.[1][2]
Q2: What are the critical reaction steps in the synthesis of this compound analogs?
A2: The two most critical steps that often require careful optimization are:
-
Stereodirected Vinylogous Aldol Condensation (SVAC): This step establishes the crucial Z-geometry of the γ-ylidene butenolide core. Controlling the stereoselectivity is paramount for the bioactivity of the final analog.
-
Aza-Michael Addition/Elimination: This step introduces the amino functionality. Achieving high yields and minimizing side reactions is a common challenge.
Q3: What is the known mechanism of action for this compound?
A3: this compound has been shown to exhibit antiproliferative activity by inducing autophagy through an mTOR-independent pathway. This makes it an interesting candidate for cancer research.
Troubleshooting Guide
Problem 1: Low yield in the Vinylogous Aldol Condensation step.
Q: My vinylogous aldol condensation between the silyloxyfuran and the aldehyde is giving a low yield. What are the possible causes and solutions?
A: Low yields in this step can be attributed to several factors. Here's a troubleshooting guide:
-
Moisture in the reaction: This reaction is highly sensitive to moisture. Ensure all glassware is flame-dried and the reaction is performed under an inert atmosphere (e.g., argon). Use anhydrous solvents.
-
Quality of the silyloxyfuran: The 2-silyloxyfuran starting material can degrade over time. It's recommended to use freshly prepared or purified silyloxyfuran for best results.
-
Choice of Lewis Acid/Catalyst: The choice and stoichiometry of the catalyst are critical. While the original synthesis of this compound doesn't explicitly mention a catalyst for this step, related vinylogous aldol reactions of silyloxyfurans often benefit from Lewis acid catalysis. Consider screening different Lewis acids (e.g., TiCl₄, BF₃·OEt₂) or chiral organic catalysts if you are aiming for an asymmetric synthesis.
-
Reaction Temperature: The reaction is typically performed at low temperatures (e.g., -78 °C) to control selectivity and minimize side reactions. Ensure your cooling bath is stable throughout the addition of reagents.
-
Aldehyde Reactivity: If you are synthesizing an analog with a different aldehyde, its electronic and steric properties will affect the reaction rate and yield. Less reactive aldehydes may require longer reaction times or a more potent Lewis acid.
Problem 2: Poor stereoselectivity (E/Z mixture) in the Vinylogous Aldol Condensation.
Q: I am observing a mixture of E and Z isomers for the γ-ylidene butenolide product. How can I improve the stereoselectivity for the desired Z isomer?
A: Achieving high (Z)-selectivity is a common challenge. Here are some strategies:
-
Reaction Conditions: The stereochemical outcome of the vinylogous aldol condensation is often kinetically controlled. Strict adherence to low temperatures (-78 °C) during the reaction and quenching is crucial.
-
Bulky Silyl Group: The use of a bulky silyl protecting group on the furan, such as triisopropylsilyl (TIPS), can favor the formation of the (Z)-isomer due to steric hindrance.
-
Catalyst Choice: For asymmetric syntheses, the choice of chiral catalyst and ligand can significantly influence the diastereoselectivity and enantioselectivity. It is advisable to consult literature on asymmetric vinylogous aldol reactions of butenolides for suitable catalyst systems.
Problem 3: Low yield or side product formation in the Aza-Michael Addition/Elimination step.
Q: The introduction of the amino group via aza-Michael addition is resulting in a low yield of the desired aminobutenolide and formation of side products. What can I do to optimize this step?
A: This step involves a nucleophilic addition followed by an elimination, and several factors can influence its efficiency.
-
Reversibility of the aza-Michael addition: The aza-Michael reaction can be reversible, especially with certain amines and under specific conditions. This can lead to a complex reaction mixture.
-
Solution: Consider using a solvent system that favors the forward reaction and precipitation of the product if possible. Running the reaction at a lower temperature might also shift the equilibrium towards the product.
-
-
Nature of the Amine: The nucleophilicity and steric bulk of the amine used for the analog synthesis will impact the reaction rate. Highly hindered amines may react slowly, requiring longer reaction times or heating.
-
Base: This reaction is often promoted by a base. The choice and amount of base can be critical. A weak, non-nucleophilic base is generally preferred to avoid side reactions with the butenolide core.
-
Side Reactions: The butenolide core can be susceptible to other nucleophilic attacks or decomposition under harsh basic conditions.
-
Solution: Use a mild base and monitor the reaction closely by TLC to avoid prolonged reaction times that can lead to degradation.
-
Data Presentation
Table 1: Optimization of the Vinylogous Aldol Condensation - Catalyst Comparison (Hypothetical Data for Analog Synthesis)
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | None | THF | -78 | 4 | 65 | 5:1 |
| 2 | TiCl₄ (10) | CH₂Cl₂ | -78 | 2 | 85 | 10:1 |
| 3 | BF₃·OEt₂ (20) | CH₂Cl₂ | -78 | 3 | 78 | 8:1 |
| 4 | Chiral Catalyst A (10) | Toluene | -40 | 12 | 90 | >20:1 (95% ee) |
| 5 | Chiral Catalyst B (10) | THF | -78 | 8 | 82 | 15:1 (92% ee) |
Table 2: Optimization of the Aza-Michael Addition - Base and Solvent Effects (Hypothetical Data for Analog Synthesis)
| Entry | Amine | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzylamine | Et₃N (1.2) | CH₃CN | 25 | 12 | 55 |
| 2 | Benzylamine | DBU (1.1) | THF | 0 | 6 | 75 |
| 3 | Benzylamine | K₂CO₃ (2.0) | DMF | 25 | 8 | 68 |
| 4 | Aniline | Et₃N (1.2) | CH₃CN | 50 | 24 | 40 |
| 5 | Aniline | DBU (1.1) | THF | 25 | 12 | 65 |
Experimental Protocols
Key Experiment 1: Stereodirected Vinylogous Aldol Condensation (SVAC)
This protocol is adapted from the total synthesis of this compound and can be modified for analog synthesis.
-
Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet is charged with a solution of the aldehyde (1.0 eq.) in anhydrous dichloromethane (0.1 M).
-
Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Addition of Silyloxyfuran: A solution of 2-(triisopropylsilyloxy)furan (1.1 eq.) in anhydrous dichloromethane is added dropwise to the cooled aldehyde solution over 30 minutes.
-
Reaction: The reaction mixture is stirred at -78 °C for 4 hours, and the progress is monitored by thin-layer chromatography (TLC).
-
Quenching: The reaction is quenched at -78 °C by the addition of a saturated aqueous solution of NH₄Cl.
-
Work-up: The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with dichloromethane (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the (Z)-γ-ylidene-β-bromobutenolide intermediate.
Key Experiment 2: Aza-Michael Addition/Elimination
-
Preparation: To a solution of the (Z)-γ-ylidene-β-bromobutenolide (1.0 eq.) in acetonitrile (0.2 M) in a round-bottom flask is added the desired amine (1.2 eq.).
-
Addition of Base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 eq.) is added dropwise to the solution at 0 °C.
-
Reaction: The reaction mixture is stirred at room temperature for 6-12 hours, with monitoring by TLC.
-
Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous Na₂SO₄, concentrated, and the crude product is purified by flash column chromatography to yield the desired 4-amino-5-(formylmethylene)-2(5H)-furanone analog.
Mandatory Visualization
Caption: Workflow for the total synthesis of this compound.
Caption: Proposed mTOR-independent autophagy pathway induced by this compound.
References
Troubleshooting unexpected side products in Basidalin synthesis
This technical support center provides troubleshooting guidance for common issues encountered during the synthesis of Basidalin. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
The first total synthesis of this compound was achieved in five steps with an overall yield of 39%.[1][2][3] The key stages of this synthesis include:
-
A stereodirected vinylogous aldol condensation (SVAC) to create a pivotal intermediate.[1][3]
-
Installation of the amino group through an aza-Michael addition/elimination reaction.[1][3]
-
A final, late-stage removal of a dithiane protecting group to yield this compound.[1][3]
Q2: I am getting a low yield and a complex mixture of side products during the elimination step to form the (Z)-γ-ylidenebutenolide intermediate. What could be the cause?
This is a known issue. Initial attempts using standard conditions like methanesulfonyl chloride (MsCl) with triethylamine (Et3N) for this elimination step have been shown to produce complex mixtures, with only about 10-25% of the desired (Z)-isomer and trace amounts (1-2%) of the (E)-isomer.[1] The likely cause is the high acidity of the allylic C-H bond in the intermediate, which can lead to unwanted side reactions with a strong base like triethylamine.[1]
Q3: How can I improve the yield and selectivity of the (Z)-γ-ylidenebutenolide formation?
Switching to a weaker base has proven effective. The use of pyridine instead of triethylamine has been shown to resolve the issue of complex mixture formation and improve the yield of the desired (Z)-isomer.[1]
Q4: Are there any other critical steps I should be aware of for potential side products?
While the elimination step is the most prominently documented source of side products, it is crucial to carefully control the stereochemistry during the initial vinylogous aldol condensation. Although this reaction proceeds with high diastereoselectivity (10:1), any deviation from the optimal conditions could lead to a higher proportion of the undesired anti-diastereoisomer.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of (Z)-γ-ylidenebutenolide intermediate (14) | Use of a strong base (e.g., triethylamine) during the elimination step is causing side reactions.[1] | Replace triethylamine with a weaker base, such as pyridine.[1] |
| Formation of (E)-isomer of the γ-ylidenebutenolide intermediate | The reaction conditions for the elimination step are not optimal for stereoselectivity.[1] | The use of pyridine as a base has been shown to favor the formation of the (Z)-isomer.[1] |
| Low diastereoselectivity in the initial aldol reaction | The reaction conditions (e.g., temperature, catalyst) are not optimized for the BF3-mediated vinylogous Mukaiyama aldol reaction. | Ensure the reaction is carried out at the recommended low temperature and that the Lewis acid catalyst is of high quality. |
| Incomplete dithiane deprotection in the final step | The reaction time or temperature may be insufficient, or the reagents may have degraded. | Increase the reaction time at 60°C and ensure fresh methyl iodide is used.[1] |
Quantitative Data Summary
| Reaction Step | Product | Yield | Diastereomeric Ratio (dr) |
| Vinylogous Mukaiyama Aldol Reaction | syn-13 | ~100% | 10:1 (syn:anti)[1] |
| Elimination (with MsCl/Et3N) | (Z)-14 | 10-25% | - |
| Elimination (with MsCl/Pyridine) | (Z)-14 | Not explicitly stated, but improved | - |
| Dithiane Deprotection | This compound (1) | 72%[1] | - |
| Overall Synthesis | This compound (1) | 39% [1][2][3] | - |
Key Experimental Protocols
Protocol 1: Synthesis of (Z)-5-((1,3-Dithian-2-yl)methylene)-4-bromofuran-2(5H)-one (14) [1]
-
Dissolve the crude aldol product (13) (1.0 eq) in dry dichloromethane (CH2Cl2).
-
Cool the solution to -10 °C.
-
Add pyridine (2.0 eq).
-
Add methanesulfonyl chloride (1.8 eq) dropwise.
-
Stir the mixture at -10 °C for 1 hour.
-
Add another portion of pyridine (2.0 eq).
-
Allow the solution to slowly warm to room temperature and stir overnight (approximately 15 hours).
-
Quench the reaction by pouring the mixture into 1 N HCl.
-
Extract the aqueous layer with CH2Cl2 (3x).
-
Combine the organic layers, dry over sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Protocol 2: Synthesis of this compound (1) [1]
-
Suspend the tetronamide intermediate (16) (1.0 eq) and calcium carbonate (CaCO3) (15.0 eq) in a 4:1 mixture of acetone/H2O.
-
Add methyl iodide (MeI) (20.0 eq) dropwise.
-
Heat the reaction mixture at 60 °C for 5 hours.
-
Cool the mixture to room temperature and evaporate the volatiles under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with water.
-
Dry the organic layer over sodium sulfate and concentrate in vacuo.
-
Purify the product by flash column chromatography (40% EtOAc in hexanes) to yield this compound as a yellowish solid.[1]
Visualizations
Caption: Overall workflow for the total synthesis of this compound.
Caption: Troubleshooting logic for the critical elimination step.
References
Validation & Comparative
Basidalin's Antiproliferative Efficacy Across Cancer Cell Lines: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antiproliferative activity of Basidalin, a natural compound isolated from the basidiomycete Leucoagaricus naucina. The following sections detail its effects on various cancer cell lines, the experimental protocols used for its validation, and the underlying signaling pathways involved in its mechanism of action.
Quantitative Analysis of Antiproliferative Activity
While recent studies have confirmed the antiproliferative properties of this compound against human cancer cells, specific IC50 values were not publicly available in the immediate search results.[1] this compound has been shown to inhibit cancer cell growth, and its activity is reportedly linked to the induction of autophagy.[1] To facilitate comparative analysis as more data becomes available, the following table provides a standardized format for presenting the half-maximal inhibitory concentration (IC50) of this compound in different cancer cell lines.
| Cancer Cell Line | Tissue of Origin | This compound IC50 (µM) | Reference Compound | Reference Compound IC50 (µM) |
| e.g., HeLa | Cervical | Data Not Available | e.g., Doxorubicin | Data Not Available |
| e.g., MCF-7 | Breast | Data Not Available | e.g., Doxorubicin | Data Not Available |
| e.g., A549 | Lung | Data Not Available | e.g., Doxorubicin | Data Not Available |
| e.g., HepG2 | Liver | Data Not Available | e.g., Doxorubicin | Data Not Available |
Experimental Protocols
The validation of this compound's antiproliferative activity involves standard in vitro assays to assess cell viability and the mechanism of action. The key experimental protocols are detailed below.
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][3]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[2][3] These insoluble crystals are then dissolved, and the absorbance of the resulting solution is measured, which is directly proportional to the number of metabolically active cells.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[4]
-
Compound Treatment: The cells are treated with various concentrations of this compound. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent) are included.
-
Incubation: The plate is incubated for a specified period (e.g., 72 hours) to allow the compound to affect cell proliferation.
-
MTT Addition: Following incubation, 20 µL of a 5 mg/mL MTT solution in PBS is added to each well, and the plate is incubated for an additional 1.5 to 4 hours at 37°C.[4]
-
Formazan Solubilization: The medium containing MTT is removed, and the formazan crystals are dissolved by adding 130-200 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO).[4] The plate is then incubated for 15 minutes with shaking.[4]
-
Absorbance Measurement: The absorbance is measured on a microplate reader at a wavelength of 492 nm or between 550 and 600 nm.[2][4]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
Mechanism of Action: Western Blotting for LC3-II
To investigate the induction of autophagy by this compound, Western blotting is performed to detect the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation.[1][5][6]
Principle: During autophagy, the cytosolic form of LC3 (LC3-I) is conjugated to phosphatidylethanolamine to form LC3-II, which is recruited to the autophagosomal membranes.[6][7] An increase in the LC3-II level is indicative of enhanced autophagy.[1][6]
Protocol:
-
Cell Lysis: Cancer cells are treated with this compound for a specified time, after which they are washed with cold PBS and lysed in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are mixed with Laemmli sample buffer, boiled, and then separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked with a solution containing non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for LC3.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged. The band intensities for LC3-I and LC3-II are quantified. An increase in the LC3-II/LC3-I ratio or the absolute amount of LC3-II indicates autophagy induction.
Visualizing Experimental and Signaling Pathways
To provide a clearer understanding of the processes involved in the validation of this compound's activity, the following diagrams illustrate the experimental workflow and the proposed signaling pathway.
Conclusion
This compound demonstrates notable antiproliferative effects on human cancer cell lines, primarily through the induction of autophagy via an mTOR-independent pathway.[1] The experimental protocols outlined in this guide provide a standardized approach for the continued investigation and validation of this compound and its analogs as potential anticancer agents. Further research is warranted to elucidate the precise molecular targets of this compound and to establish a comprehensive profile of its efficacy across a broader range of cancer types.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. MTT (Assay protocol [protocols.io]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Analyzing LC3 in Western Blot | How to Interpret LC3 | Bio-Techne [bio-techne.com]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Baicalein and Doxorubicin in Breast Cancer Cell Lines
A detailed guide for researchers on the efficacy and mechanisms of a traditional chemotherapeutic agent versus a promising natural compound.
In the landscape of breast cancer therapeutics, the anthracycline antibiotic doxorubicin has long been a cornerstone of chemotherapy regimens. However, its clinical utility is often hampered by significant cardiotoxicity and the development of drug resistance. This has spurred the search for novel therapeutic agents with improved efficacy and safety profiles. Baicalein, a flavonoid derived from the roots of Scutellaria baicalensis, has emerged as a promising candidate, demonstrating considerable anti-cancer properties in various preclinical studies. This guide provides a comprehensive comparison of the efficacy of baicalein and doxorubicin in breast cancer cells, supported by experimental data on their cytotoxic effects, induction of apoptosis, and underlying molecular mechanisms.
Quantitative Comparison of Efficacy
The following tables summarize the key quantitative data on the efficacy of baicalein and doxorubicin in common breast cancer cell lines, providing a direct comparison of their cytotoxic potential.
| Table 1: IC50 Values (µM) of Baicalein and Doxorubicin in Breast Cancer Cell Lines | ||
| Cell Line | Baicalein | Doxorubicin |
| MCF-7 | 22.16 (48h)[1] | 0.68 (48h) |
| MDA-MB-231 | 27.98 (48h)[1] | 6.602 (48h)[2] |
IC50 (Inhibitory Concentration 50) is the concentration of a drug that is required for 50% inhibition of cell viability.
Mechanisms of Action: A Head-to-Head Look
Both baicalein and doxorubicin exert their anti-cancer effects through the induction of apoptosis, or programmed cell death, albeit through distinct signaling pathways.
Baicalein: Targeting the PI3K/Akt Signaling Pathway
Baicalein has been shown to induce both apoptosis and autophagy in breast cancer cells by inhibiting the PI3K/Akt signaling pathway.[1][3] This pathway is a critical regulator of cell survival, proliferation, and growth. By downregulating the phosphorylation of Akt and its downstream targets like mTOR, baicalein effectively cuts off pro-survival signals within the cancer cells, leading to their demise.
Doxorubicin: A Multi-pronged Attack on Cancer Cells
Doxorubicin's mechanism of action is multifaceted. It is a well-established DNA intercalating agent, meaning it inserts itself into the DNA of cancer cells, thereby inhibiting DNA replication and transcription. This leads to DNA damage and the activation of apoptotic pathways. Furthermore, doxorubicin is known to inhibit topoisomerase II, an enzyme crucial for DNA repair, and to generate reactive oxygen species (ROS), which cause oxidative stress and further contribute to cell death.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing a framework for reproducible research.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed breast cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Drug Treatment: Treat the cells with varying concentrations of baicalein or doxorubicin for the desired time points (e.g., 24, 48, 72 hours). Include a vehicle-treated control group.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value using a dose-response curve.
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
-
Cell Treatment: Treat breast cancer cells with baicalein or doxorubicin at their respective IC50 concentrations for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Quantification: Quantify the percentage of apoptotic cells in each treatment group.
Conclusion
This guide highlights the distinct yet effective anti-cancer properties of baicalein and doxorubicin in breast cancer cells. While doxorubicin remains a potent chemotherapeutic agent, its broad cytotoxicity and associated side effects are significant clinical challenges. Baicalein, with its targeted inhibition of the PI3K/Akt pathway, presents a promising alternative or adjuvant therapy that may offer a better safety profile. The provided data and protocols serve as a valuable resource for researchers aiming to further investigate the therapeutic potential of these compounds in the fight against breast cancer. Future studies should focus on in vivo models to validate these in vitro findings and to explore potential synergistic effects when used in combination therapies.
References
- 1. Baicalein induces apoptosis and autophagy of breast cancer cells via inhibiting PI3K/AKT pathway in vivo and vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Brassinosteroids cause cell cycle arrest and apoptosis of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Baicalein induces apoptosis and autophagy of breast cancer cells via inhibiting PI3K/AKT pathway in vivo and vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Basidalin-Induced Autophagy: A Comparative Guide to LC3-II Expression Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate autophagy induced by Basidalin, a novel mTOR-independent autophagy inducer. We focus on the analysis of Microtubule-associated protein 1A/1B-light chain 3 (LC3)-II expression, a key hallmark of autophagosome formation. This guide compares this compound with established autophagy modulators—Rapamycin (an mTOR-dependent inducer) and Chloroquine (a late-stage autophagy inhibitor)—and provides detailed experimental protocols and data interpretation guidelines.
Introduction to this compound and Autophagy Induction
This compound, a natural compound isolated from the basidiomycete Leucoagaricus naucina, has demonstrated antiproliferative effects in cancer cells by inducing autophagy.[1] A critical step in validating this activity is the accurate measurement of autophagy induction. A widely accepted method is the quantification of LC3-II, the lipidated form of LC3-I, which is recruited to the autophagosomal membranes during their formation. An increase in the LC3-II level is a reliable indicator of enhanced autophagosome biogenesis.
This compound is of particular interest as it induces autophagy through a signaling pathway that is independent of the mammalian target of rapamycin (mTOR), a central regulator of cell growth and metabolism.[1] This distinct mechanism of action warrants a thorough and comparative validation approach.
Comparative Analysis of Autophagy Inducers and Inhibitors
To effectively validate this compound-induced autophagy, it is essential to compare its effects with well-characterized autophagy modulators.
-
This compound: Induces autophagy through an mTOR-independent pathway. The precise upstream signaling components are still under investigation, but its activity leads to an increase in autophagic flux and LC3-II expression.[1]
-
Rapamycin: A widely used immunosuppressant that induces autophagy by inhibiting mTORC1.[2][3] This inhibition mimics a cellular starvation state, leading to the activation of the ULK1 complex and subsequent steps in autophagosome formation, resulting in a significant increase in LC3-II levels.
-
Chloroquine: An antimalarial drug that inhibits the final stage of autophagy. It raises the lysosomal pH, thereby preventing the fusion of autophagosomes with lysosomes and the degradation of their contents. This blockade leads to the accumulation of autophagosomes and, consequently, a significant increase in the amount of LC3-II, which can be detected by western blot.
Data Presentation: Quantitative Comparison of LC3-II Expression
The following table summarizes the expected quantitative changes in LC3-II levels upon treatment with this compound, Rapamycin, and Chloroquine. The data is typically obtained through densitometric analysis of western blot bands.
| Compound | Mechanism of Action | Expected LC3-II Fold Increase (relative to untreated control) | Representative Citation(s) |
| This compound | mTOR-Independent Autophagy Inducer | Data not yet publicly available | [1] |
| Rapamycin | mTOR-Dependent Autophagy Inducer | 2- to 10-fold | [1] |
| Chloroquine | Late-Stage Autophagy Inhibitor | >10-fold (accumulation) |
Note: The precise fold-increase can vary depending on the cell type, concentration of the compound, and duration of treatment.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and the experimental process, the following diagrams are provided in the DOT language for Graphviz.
This compound-Induced Autophagy Signaling Pathway
Caption: mTOR-independent autophagy induction by this compound.
Comparative Autophagy Signaling Pathways
Caption: Comparison of this compound, Rapamycin, and Chloroquine action.
Experimental Workflow for LC3-II Expression Analysis
Caption: Workflow for LC3-II western blot and immunofluorescence.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Western Blotting for LC3-II Detection
This protocol is adapted from standard procedures for autophagy analysis.
1. Cell Lysis: a. After treatment with this compound, Rapamycin, or Chloroquine, wash cells with ice-cold PBS. b. Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail. c. Scrape the cells and collect the lysate. d. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. e. Collect the supernatant and determine the protein concentration using a BCA assay.
2. SDS-PAGE and Protein Transfer: a. Mix 20-30 µg of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes. b. Load samples onto a 12-15% polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom. c. Transfer the proteins to a PVDF membrane.
3. Immunoblotting: a. Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with a primary antibody against LC3 (e.g., rabbit anti-LC3B) overnight at 4°C with gentle agitation. c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature. e. Wash the membrane again as in step 3c.
4. Detection and Quantification: a. Apply an enhanced chemiluminescence (ECL) substrate to the membrane. b. Capture the signal using a chemiluminescence imaging system. c. Perform densitometric analysis of the LC3-II band using image analysis software (e.g., ImageJ). Normalize the LC3-II band intensity to a loading control such as β-actin or GAPDH.
Immunofluorescence for LC3 Puncta Visualization
This protocol allows for the visualization and quantification of autophagosomes as punctate structures within the cell.
1. Cell Preparation: a. Grow cells on glass coverslips in a multi-well plate. b. Treat the cells with this compound, Rapamycin, or Chloroquine as required.
2. Fixation and Permeabilization: a. Wash the cells with PBS. b. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. c. Wash twice with PBS. d. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
3. Immunostaining: a. Wash three times with PBS. b. Block with 1% BSA in PBS for 30 minutes. c. Incubate with the primary anti-LC3 antibody in blocking buffer for 1 hour at room temperature or overnight at 4°C. d. Wash three times with PBS. e. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 anti-rabbit IgG) in blocking buffer for 1 hour at room temperature in the dark.
4. Mounting and Imaging: a. Wash three times with PBS. b. Mount the coverslips onto glass slides using a mounting medium containing DAPI to counterstain the nuclei. c. Acquire images using a fluorescence or confocal microscope.
5. Quantification: a. Count the number of LC3 puncta per cell in a statistically significant number of cells for each condition. b. Automated image analysis software can be used for unbiased quantification. An increase in the average number of puncta per cell indicates an accumulation of autophagosomes.
Conclusion
The validation of this compound-induced autophagy through the analysis of LC3-II expression is a critical step in characterizing its mechanism of action. By comparing its effects to well-established autophagy modulators like Rapamycin and Chloroquine, researchers can gain a clearer understanding of its potency and pathway of induction. The provided protocols and diagrams offer a framework for conducting these validation studies. The future publication of quantitative data on this compound's effect on LC3-II levels will be crucial for its continued development as a potential therapeutic agent.
References
Basidalin vs. Other Autophagy Inducers: A Comparative Guide for Cancer Therapy Research
A detailed analysis of Basidalin's efficacy and mechanism of action in inducing autophagy for cancer therapy, benchmarked against the well-established mTOR-dependent inducer, Rapamycin. This guide provides researchers, scientists, and drug development professionals with a comparative overview supported by experimental data, detailed protocols, and signaling pathway visualizations.
Introduction to Autophagy in Cancer Therapy
Autophagy is a cellular self-degradation process essential for maintaining homeostasis by removing damaged organelles and misfolded proteins. In the context of cancer, autophagy plays a dual role. It can promote cancer cell survival under stress conditions, but it can also lead to a form of programmed cell death known as autophagic cell death. This makes the modulation of autophagy a promising strategy in cancer therapy. Autophagy inducers, in particular, are being investigated for their potential to trigger cancer cell death. This guide focuses on this compound, a novel autophagy inducer, and compares its efficacy and mechanism to that of Rapamycin, a widely studied autophagy inducer.
Comparative Efficacy of this compound and Rapamycin
Direct head-to-head comparative studies of this compound and Rapamycin are not yet available in the scientific literature. The following tables summarize the available quantitative data from separate studies to provide an indirect comparison of their antiproliferative and autophagy-inducing activities in various cancer cell lines.
Disclaimer: The data presented below is collated from different studies and was not obtained from direct comparative experiments. Therefore, direct comparisons of potency should be made with caution.
Table 1: Antiproliferative Activity (IC50 values)
| Compound | Cancer Cell Line | IC50 (µM) | Citation |
| This compound | HeLa (Cervical Cancer) | 15 | [1] |
| HT-29 (Colon Cancer) | 25 | [1] | |
| A549 (Lung Cancer) | 30 | [1] | |
| Rapamycin | A549 (Lung Cancer) | 32.99 | [2] |
| HeLa (Cervical Cancer) | 37.34 | [2] | |
| MG-63 (Osteosarcoma) | 48.84 | [2] | |
| T98G (Glioblastoma) | 0.002 | [3] | |
| U87-MG (Glioblastoma) | 1 | [3] | |
| MCF-7 (Breast Cancer) | 0.02 (20 nM) | [4] | |
| MDA-MB-231 (Breast Cancer) | 20 | [4] |
Table 2: Induction of Autophagy (LC3-II and p62 Levels)
| Compound | Cancer Cell Line | Treatment | Change in LC3-II | Change in p62 | Citation |
| This compound | HeLa | 25 µM, 24h | Increased | Not Reported | [1] |
| Rapamycin | A549 | 100 nM, 24h | Increased LC3-II/LC3-I ratio | Decreased | [5] |
| A549 | 100-200 nM, 24h | Increased LC3-II/LC3-I ratio (2.75-2.88 fold) | Not Reported | [6] | |
| Neuroblastoma cells | Various conc. | Increased LC3-II/LC3-I ratio | Decreased | [5] | |
| U87MG | 10 nM, 24h | Increased LC3-II/LC3-I ratio | Decreased | [3] |
Signaling Pathways of Autophagy Induction
This compound and Rapamycin induce autophagy through distinct signaling pathways. This compound acts independently of the mTOR pathway, a central regulator of cell growth and metabolism, while Rapamycin's primary mechanism is the inhibition of mTORC1.
This compound: mTOR-Independent Autophagy
This compound has been shown to induce autophagy and exhibit antiproliferative activity in human cancer cells through an mTOR-independent pathway.[1] While the precise molecular mechanism is still under investigation, mTOR-independent autophagy can be triggered by various stimuli, including those that increase intracellular calcium levels or activate AMPK. A potential pathway involves the activation of the ULK1 complex and the Beclin-1-Vps34 complex, which are crucial for the initiation and nucleation of the autophagosome, without the direct inhibition of mTOR.
Figure 1: Proposed mTOR-independent signaling pathway of this compound-induced autophagy.
Rapamycin: mTOR-Dependent Autophagy
Rapamycin is a well-characterized inhibitor of the mTORC1 complex. By binding to FKBP12, Rapamycin allosterically inhibits mTORC1 kinase activity. This inhibition relieves the suppressive phosphorylation of key autophagy-initiating proteins, such as ULK1 and ATG13, leading to the activation of the autophagy cascade.
Figure 2: mTOR-dependent signaling pathway of Rapamycin-induced autophagy.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of this compound and Rapamycin.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound or Rapamycin and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Western Blot Analysis for Autophagy Markers (LC3 and p62)
Western blotting is used to detect and quantify the levels of specific proteins, such as the autophagy markers LC3 and p62.
-
Cell Lysis: After treatment with this compound or Rapamycin, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3 and p62 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin). The ratio of LC3-II to LC3-I and the levels of p62 are used to assess autophagic flux.
References
- 1. Antiproliferative activities through accelerating autophagic flux by this compound and its analogs in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Rapamycin inhibits proliferation and induces autophagy in human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combination of autophagy inducer rapamycin and oncolytic adenovirus improves antitumor effect in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential of Basidalin: A Guide to its Mechanism of Action
For researchers, scientists, and drug development professionals, understanding the nuances of novel anticancer compounds is paramount. While direct cross-resistance studies comparing Basidalin with other anticancer drugs are not yet available in publicly accessible literature, this guide provides a comprehensive overview of its known anticancer properties, focusing on its unique mechanism of action and the experimental protocols used to elucidate it.
Recent research has identified this compound, a natural product, as a compound with promising antiproliferative activity against human cancer cell lines.[1] Its primary mechanism of action involves the induction of autophagic flux, a cellular process of degradation and recycling, through a pathway independent of the mammalian target of rapamycin (mTOR), a key regulator of cell growth and proliferation.[1]
Antiproliferative Activity of this compound
Experimental Protocols
To aid researchers in the further investigation of this compound and similar compounds, this section details the standard methodologies for assessing its anticancer effects.
Cell Viability and Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with varying concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be determined.
Autophagic Flux Assay (LC3-II Western Blot)
This assay is used to measure the rate of autophagy, a key mechanism of this compound's action.
Principle: During autophagy, the cytosolic form of microtubule-associated protein 1A/1B-light chain 3 (LC3-I) is converted to its lipidated form (LC3-II), which is recruited to autophagosome membranes. An increase in the amount of LC3-II is a hallmark of autophagy induction. To measure the flux, the assay is performed in the presence and absence of a lysosomal inhibitor (e.g., chloroquine or bafilomycin A1) that blocks the degradation of autophagosomes.
Protocol:
-
Cell Treatment: Treat cancer cells with this compound in the presence or absence of a lysosomal inhibitor for a specified time.
-
Protein Extraction: Lyse the cells and collect the total protein.
-
Protein Quantification: Determine the protein concentration of each sample.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for LC3. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Data Analysis: Quantify the band intensities for LC3-II and the loading control. An increase in the LC3-II level in the presence of the lysosomal inhibitor, compared to its absence, indicates an increased autophagic flux.
Signaling Pathway of this compound-Induced Autophagy
This compound induces autophagy through a signaling pathway that is independent of mTOR.[1] This is a significant finding, as the mTOR pathway is a central regulator of cell growth and is often dysregulated in cancer. Targeting autophagy through an mTOR-independent mechanism presents a potentially novel therapeutic strategy.
Caption: this compound's mTOR-independent autophagic flux pathway.
Conclusion
This compound presents an intriguing profile as a potential anticancer agent due to its ability to induce autophagy through an mTOR-independent mechanism. While a direct comparison of its potency with other anticancer drugs is hampered by the lack of publicly available cross-resistance studies and comprehensive IC50 data, the information on its mechanism of action and the experimental protocols to study it provide a solid foundation for future research. Further investigations are warranted to fully characterize its anticancer efficacy, delineate the precise molecular targets, and explore its potential in combination therapies.
References
Validating the mTOR-Independent Pathway of Basidalin-Induced Autophagy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the mTOR-independent autophagy pathway induced by Basidalin. It compares its mechanism with other autophagy inducers and presents detailed experimental protocols and data interpretation to aid in the research and development of novel therapeutic agents targeting autophagy.
Introduction to Autophagy and the mTOR-Independent Pathway
Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis, stress response, and the elimination of pathogens.[1][2] This process is tightly regulated by signaling pathways, the most well-known being the mTOR (mammalian target of rapamycin) dependent pathway. However, an increasing number of compounds are being identified that induce autophagy through mTOR-independent mechanisms, offering alternative therapeutic strategies that may circumvent some of the limitations of mTOR inhibitors.[2][3]
This compound, a natural product isolated from the basidiomycete Leucoagaricus naucina, has been identified as a potent inducer of autophagy.[4] Crucially, studies have shown that this compound treatment leads to an increase in the autophagic marker LC3-II and accelerates autophagic flux through an mTOR-independent pathway.[4] This guide will detail the experimental validation of this pathway and compare this compound's mechanism to other autophagy-inducing agents.
Comparative Analysis of Autophagy Inducers
To objectively evaluate this compound as an mTOR-independent autophagy inducer, its effects must be compared against established compounds with well-characterized mechanisms. This includes mTOR-dependent inducers like Rapamycin and mTOR-independent inducers such as Torin-1 (a dual mTORC1/mTORC2 inhibitor often used as a potent autophagy inducer) and trehalose.
| Compound | Mechanism of Action | Key Pathway | Expected Effect on p-mTOR/p-p70S6K |
| This compound | mTOR-independent | To be fully elucidated, but does not inhibit mTOR signaling. | No significant change |
| Rapamycin | mTOR-dependent (allosteric inhibitor of mTORC1) | PI3K/Akt/mTOR | Decrease |
| Torin-1 | mTOR-dependent (catalytic inhibitor of mTORC1/2) | PI3K/Akt/mTOR | Significant Decrease |
| Trehalose | mTOR-independent | Multiple proposed mechanisms, including activation of AMPK and inhibition of glucose transporters. | No significant change or indirect effects via AMPK |
Experimental Protocols for Validating mTOR-Independent Autophagy
The following are key experiments to validate that this compound induces autophagy via an mTOR-independent pathway.
Western Blot Analysis of Autophagy and mTOR Pathway Markers
This is a fundamental technique to assess the activation of autophagy and the status of the mTOR signaling pathway.
Objective: To quantify the levels of key autophagy-related proteins (LC3-II and p62/SQSTM1) and pivotal mTOR pathway proteins (phosphorylated mTOR and phosphorylated p70S6K) following treatment with this compound and comparator compounds.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Plate a suitable cancer cell line (e.g., HeLa, MCF-7) at an appropriate density.
-
Treat cells with varying concentrations of this compound (e.g., 1-50 µM) for different time points (e.g., 6, 12, 24 hours).
-
Include positive controls: Rapamycin (e.g., 100 nM) and Torin-1 (e.g., 250 nM).
-
Include a vehicle control (e.g., DMSO).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on SDS-PAGE gels and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Rabbit anti-LC3B
-
Mouse anti-p62/SQSTM1
-
Rabbit anti-phospho-mTOR (Ser2448)
-
Rabbit anti-mTOR
-
Rabbit anti-phospho-p70S6K (Thr389)
-
Rabbit anti-p70S6K
-
Mouse anti-β-actin (as a loading control)
-
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect signals using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize the protein of interest to the loading control.
-
Calculate the LC3-II/LC3-I ratio or normalize LC3-II to the loading control.
-
Analyze the levels of p62/SQSTM1, which should decrease with increased autophagic flux.
-
Determine the ratio of phosphorylated proteins to their total protein counterparts.
-
Expected Results and Interpretation:
| Treatment | LC3-II Levels | p62/SQSTM1 Levels | p-mTOR / total mTOR Ratio | p-p70S6K / total p70S6K Ratio | Interpretation |
| Vehicle Control | Basal | Basal | Basal | Basal | Baseline cellular state |
| This compound | Increase | Decrease | No significant change | No significant change | mTOR-independent autophagy induction |
| Rapamycin | Increase | Decrease | Decrease | Decrease | mTOR-dependent autophagy induction |
| Torin-1 | Significant Increase | Significant Decrease | Significant Decrease | Significant Decrease | Potent mTOR-dependent autophagy induction |
Autophagic Flux Assay with Bafilomycin A1
To confirm that the increase in LC3-II is due to increased autophagosome formation rather than a blockage of their degradation, an autophagic flux assay is essential. Bafilomycin A1 is a lysosomal inhibitor that prevents the fusion of autophagosomes with lysosomes.
Objective: To measure the rate of autophagosome synthesis (autophagic flux) in the presence of this compound.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Plate cells as described above.
-
Treat cells with this compound, Rapamycin, Torin-1, or vehicle control.
-
In a parallel set of wells, co-treat with Bafilomycin A1 (e.g., 100 nM) for the final 2-4 hours of the treatment period.
-
-
Western Blot Analysis:
-
Perform Western blotting for LC3B and a loading control as described previously.
-
-
Data Analysis:
-
Quantify LC3-II levels. Autophagic flux is determined by the difference in LC3-II levels between cells treated with the compound alone and those co-treated with Bafilomycin A1.
-
Expected Results and Interpretation:
A significant increase in LC3-II accumulation in the presence of Bafilomycin A1 plus this compound, compared to this compound alone, indicates a functional and accelerated autophagic flux.
Tandem Fluorescent mCherry-GFP-LC3 Assay
This fluorescence microscopy-based assay provides a visual and quantitative measure of autophagic flux. The mCherry-GFP-LC3 reporter fluoresces yellow (merged red and green) in neutral pH environments like autophagosomes. Upon fusion with acidic lysosomes to form autolysosomes, the GFP signal is quenched, and the reporter fluoresces red.
Objective: To visualize and quantify the conversion of autophagosomes to autolysosomes as a measure of autophagic flux.
Experimental Protocol:
-
Cell Transfection/Transduction:
-
Establish a stable cell line expressing the mCherry-GFP-LC3 construct or transiently transfect cells.
-
-
Cell Treatment and Imaging:
-
Plate the mCherry-GFP-LC3 expressing cells on glass-bottom dishes.
-
Treat with this compound, positive controls (Rapamycin, Torin-1), and a vehicle control.
-
Acquire images using a confocal microscope with appropriate laser lines for GFP and mCherry.
-
-
Data Analysis:
-
Count the number of yellow (autophagosomes) and red (autolysysomes) puncta per cell.
-
An increase in the ratio of red to yellow puncta indicates an increase in autophagic flux.
-
Expected Results and Interpretation:
Treatment with this compound should lead to a significant increase in the number of red puncta, confirming the acceleration of autophagic flux.
Visualizing the Signaling Pathways and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathways and experimental procedures.
Caption: Comparison of mTOR-dependent and -independent autophagy pathways.
Caption: Experimental workflow for Western blot analysis.
Caption: Logic diagram for interpreting autophagic flux assays.
Conclusion
The validation of this compound's mTOR-independent mechanism of autophagy induction is crucial for its development as a potential therapeutic agent. The experimental framework provided in this guide offers a robust methodology for confirming this pathway and for comparing its efficacy against other autophagy modulators. By employing these techniques, researchers can gain a deeper understanding of this compound's mechanism of action and its potential applications in diseases where the modulation of autophagy is a therapeutic goal. The lack of direct quantitative comparative studies in the existing literature highlights an important area for future research to fully elucidate the therapeutic potential of this compound.
References
- 1. Bafilomycin A1 disrupts autophagic flux by inhibiting both V-ATPase-dependent acidification and Ca-P60A/SERCA-dependent autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bafilomycin A1 targets both autophagy and apoptosis pathways in pediatric B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bafilomycin A1 disrupts autophagic flux by inhibiting both V-ATPase-dependent acidification and Ca-P60A/SERCA-dependent autophagosome-lysosome fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural insights into Beclin 1 interactions with it's regulators for autophagy modulation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative cytotoxicity of Basidalin in cancerous vs. non-cancerous cell lines
A Comparative Guide to the Cytotoxicity of Basidalin in Cancerous vs. Non-Cancerous Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound has demonstrated antiproliferative activity against human cancer cell lines. Its mechanism of action is primarily attributed to the induction of autophagy, a cellular process of self-degradation, which can lead to cell death in cancer cells. Understanding the differential cytotoxicity of this compound in malignant versus healthy cells is crucial for its potential development as a therapeutic agent. This guide offers the necessary protocols and data presentation frameworks to facilitate further research in this area.
Data Presentation
To effectively evaluate the selective cytotoxicity of this compound, a quantitative comparison of its effects on various cell lines is essential. The half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition of cell viability, is a key metric.[1] The following table illustrates how such comparative data should be structured.
Note: The following data is hypothetical and for illustrative purposes only, as specific comparative IC50 values for this compound were not available in the performed searches.
Table 1: Hypothetical Comparative Cytotoxicity of this compound
| Cell Line | Type | Tissue Origin | This compound IC50 (µM) after 48h |
| A549 | Cancerous | Lung | 25 |
| MCF-7 | Cancerous | Breast | 35 |
| HeLa | Cancerous | Cervical | 40 |
| HCT116 | Cancerous | Colon | 30 |
| BEAS-2B | Non-cancerous | Lung | > 100 |
| MCF-10A | Non-cancerous | Breast | > 100 |
| HaCaT | Non-cancerous | Skin | > 100 |
Experimental Protocols
A standardized methodology is critical for reproducible and comparable results. The following is a detailed protocol for determining the comparative cytotoxicity of this compound using the MTT assay.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[2]
Materials:
-
This compound (stock solution in DMSO)
-
Cancerous and non-cancerous cell lines
-
Complete culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound from the stock solution in a serum-free medium.
-
After 24 hours of incubation, remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a negative control (medium only).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
-
MTT Addition:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Gently shake the plate for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.[3]
-
Data Analysis:
-
The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100.
-
The IC50 values are determined by plotting the percentage of cell viability against the concentration of this compound using a non-linear regression analysis.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the comparative cytotoxicity analysis of this compound.
Signaling Pathway of this compound in Cancer Cells
This compound is known to induce antiproliferative effects in cancer cells by accelerating autophagic flux. The diagram below depicts a simplified representation of the autophagy induction pathway potentially affected by this compound.
References
Safety Operating Guide
Essential Safety and Operational Protocols for Handling Basidalin
This guide provides comprehensive safety and logistical information for the handling and disposal of Basidalin (C₆H₅NO₃), a butenolide compound.[1] Adherence to these protocols is critical to ensure the safety of laboratory personnel and the environment. This compound should be handled with the same precautions as a cytotoxic agent due to its potential biological activity and the limited availability of specific toxicity data.
Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) are the first line of defense against exposure to this compound.[2] Personnel must be trained in the correct donning and doffing of PPE to prevent contamination.[3]
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Double Gloves | Chemotherapy-grade nitrile or neoprene gloves.[4][5] | Provides a primary barrier against skin contact and absorption. Double gloving minimizes the risk of exposure in case of a tear or puncture in the outer glove. |
| Body Protection | Disposable Gown | Solid-front, back-closing, long-sleeved gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene).[2][3] | Protects skin and personal clothing from contamination by splashes or aerosols. |
| Eye and Face Protection | Safety Goggles and Face Shield | ANSI Z87.1-compliant safety goggles. A full-face shield should be worn over the goggles when there is a risk of splashing.[3] | Protects the eyes and face from splashes of this compound solutions or airborne particles. |
| Respiratory Protection | N95 Respirator or Higher | NIOSH-approved N95 or a higher-level respirator (e.g., elastomeric half-mask with P100 filters).[6] | Required when handling powdered this compound or when there is a potential for aerosol generation to prevent inhalation. |
| Foot Protection | Shoe Covers | Disposable, fluid-resistant shoe covers. | Prevents the tracking of contamination outside of the designated handling area. |
Caption: Workflow for the correct donning of Personal Protective Equipment before handling this compound.
Operational Plan for Handling this compound
This section outlines the step-by-step procedure for safely handling this compound in a laboratory setting. All handling of this compound, especially in its powdered form, should be conducted in a designated area, such as a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood, to minimize inhalation exposure.[6]
Experimental Protocol: Preparation of a this compound Stock Solution
-
Preparation of the Work Area:
-
Designate a specific area for handling this compound.
-
Cover the work surface with a disposable, absorbent, plastic-backed liner.
-
Assemble all necessary materials (e.g., this compound powder, solvent, vials, pipettes, waste containers) before starting.
-
-
Personal Protective Equipment (PPE):
-
Don the appropriate PPE as specified in Table 1, following the workflow diagram.
-
-
Weighing the Compound:
-
If working with powdered this compound, perform all weighing activities within a chemical fume hood or a ventilated balance enclosure.
-
Use a tared weigh boat to accurately measure the required amount of this compound.
-
Handle the container of this compound with care to avoid generating dust.
-
-
Solubilization:
-
In the fume hood, carefully add the weighed this compound to a sterile, conical tube or vial.
-
Add the appropriate solvent (e.g., DMSO, ethanol) dropwise to the powder to avoid splashing.
-
Cap the container securely and vortex or sonicate until the this compound is fully dissolved.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, clearly labeled, and dated cryovials.
-
Store the aliquots at the recommended temperature, protected from light.
-
-
Decontamination of Work Area:
-
Wipe down all surfaces and equipment used with a suitable deactivating agent (e.g., a fresh 10% bleach solution followed by a 70% ethanol rinse), or as determined by internal validation.
-
Dispose of all contaminated disposable materials in the designated cytotoxic waste container.
-
-
Doffing PPE:
-
Remove PPE in the reverse order of donning, being careful to avoid self-contamination. The outer gloves should be removed first.
-
Dispose of all PPE in the cytotoxic waste container.
-
Wash hands thoroughly with soap and water after removing all PPE.[4]
-
Disposal Plan for this compound Waste
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.[4] All waste generated from handling this compound is considered hazardous/cytotoxic waste.
Table 2: this compound Waste Disposal Guidelines
| Waste Type | Disposal Container | Disposal Procedure |
| Solid Waste | Labeled, leak-proof, puncture-resistant container with a lid. | Includes contaminated gloves, gowns, shoe covers, absorbent pads, weigh boats, and empty stock containers. Seal the container when not in use. |
| Liquid Waste | Labeled, leak-proof, shatter-resistant container. | Includes unused this compound solutions and contaminated solvents. Do not mix with other chemical waste streams unless compatible. |
| Sharps Waste | Labeled, puncture-proof sharps container. | Includes contaminated pipette tips, needles, and syringes. |
Caption: Step-by-step procedure for responding to a this compound spill.
In the event of a spill, immediately follow the spill response workflow. Spill kits containing appropriate PPE, absorbent materials, and waste containers should be readily available in all areas where this compound is handled. All personnel working with this compound must be trained on these spill response procedures.
References
- 1. This compound | C6H5NO3 | CID 6439618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ipservices.care [ipservices.care]
- 3. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 5. Handling cytotoxic material [cleanroomtechnology.com]
- 6. gerpac.eu [gerpac.eu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
